Stereochemical Imperatives in HIV-1 Protease Inhibition: A Mechanistic Analysis of (1R,2S)-Darunavir
Executive Summary The development of Darunavir (DRV) represents a watershed moment in the management of HIV-1, primarily due to its exceptionally high genetic barrier to resistance. While the clinical efficacy of the sta...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of Darunavir (DRV) represents a watershed moment in the management of HIV-1, primarily due to its exceptionally high genetic barrier to resistance. While the clinical efficacy of the standard (1S,2R)-Darunavir eutomer is well-documented, analyzing its diastereomeric impurity, (1R,2S)-Darunavir (CAS No: 1402142-63-5)[1], provides profound insights into the absolute stereochemical requirements of the HIV-1 protease active site.
As a Senior Application Scientist, I approach the mechanism of action not merely by observing what works, but by structurally interrogating why failures occur. This whitepaper dissects the mechanistic divergence between the active (1S,2R) transition-state isostere and the (1R,2S) distomer, detailing the structural basis of backbone binding, the thermodynamic consequences of stereochemical inversion, and the self-validating experimental workflows required to characterize these interactions.
The Pharmacophore and the "Backbone Binding" Concept
HIV-1 protease is a C2-symmetric homodimeric aspartyl protease responsible for cleaving the viral Gag and Gag-Pol polyproteins. To inhibit this enzyme without falling victim to rapid mutational escape, Darunavir was designed around the backbone binding concept [2].
Unlike earlier protease inhibitors (PIs) that rely heavily on interactions with mutable amino acid side chains, Darunavir anchors itself to the immutable main-chain atoms of the protease.
The bis-Tetrahydrofuranyl (bis-THF) Group: Positioned at the P2 site, the oxygens of the bis-THF rings form robust, direct hydrogen bonds with the backbone amide hydrogens of Asp29 and Asp30[2].
The P2' Sulfonamide/Aniline: Forms critical hydrogen bonds with the backbone of Asp30' in the S2' subsite.
The Hydroxyethylamine Isostere: The core of the molecule mimics the tetrahedral intermediate of peptide bond hydrolysis. In the active (1S,2R) configuration, the hydroxyl group sits perfectly equidistant between the catalytic aspartate dyad (Asp25 and Asp25'), forming a dense, highly stable hydrogen-bond network[3].
Mechanistic Divergence: The (1R,2S) Stereochemical Pivot
The nomenclature "(1R,2S)" refers to the inversion of the two critical stereocenters at the hydroxyethylamine core (C1 bearing the benzyl group, and C2 bearing the hydroxyl group). When HIV-1 protease is exposed to (1R,2S)-Darunavir, the mechanism of action shifts from potent transition-state mimicry to weak, sterically hindered competitive inhibition.
The Geometric Consequences of Inversion
Disruption of the Catalytic Dyad Interaction: In the (1S,2R) eutomer, the C2 hydroxyl group points "downward" into the floor of the active site, directly engaging Asp25 and Asp25'. In the (1R,2S) distomer, the inversion at C2 forces the hydroxyl group to point "upward" toward the flexible flap region (Ile50/Ile50'). This severs the primary thermodynamic driver of binding.
Steric Clash in the S1 Pocket: The C1 stereocenter dictates the vector of the P1 benzyl group. The (1R,2S) configuration forces the benzyl ring into a severe steric clash with the hydrophobic walls of the S1 subsite (e.g., Leu23, Pro81).
Loss of Flap Anchoring: Darunavir normally acts as a molecular anchor, reducing the flexibility of the protease 30s and 80s loops and stabilizing the closed flap conformation via a structural water molecule (H2O 301)[4]. The distorted geometry of the (1R,2S) core prevents proper coordination with H2O 301, increasing the off-rate (
koff
) of the inhibitor.
Structural divergence in HIV-1 protease binding between Darunavir stereoisomers.
Experimental Workflows for Stereochemical Validation
To empirically validate the mechanistic failure of the (1R,2S) distomer, we employ a dual-pronged approach: Isothermal Titration Calorimetry (ITC) to quantify the thermodynamic penalty, and X-ray Crystallography to map the spatial clashes. These protocols are designed as self-validating systems to eliminate artifacts.
Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: ITC is chosen over fluorescence-based assays because it directly measures the enthalpy (
ΔH
) of binding. The loss of the Asp25/Asp25' hydrogen bond in the (1R,2S) isomer will manifest as a massive enthalpic penalty, which ITC can isolate from entropic (
ΔS
) changes caused by solvent displacement.
Sample Preparation & Dialysis (Critical Step): Dialyze purified wild-type HIV-1 protease and the (1R,2S)-Darunavir ligand[5] extensively against the exact same buffer (50 mM Sodium Acetate, pH 5.0, 10% glycerol, 2 mM DTT). Self-Validation: Matching the buffer perfectly nullifies the heat of dilution, ensuring all measured heat is derived solely from the binding event. The pH of 5.0 is chosen to mimic the acidic microenvironment required for aspartyl protease activity.
Degassing: Degas both solutions at 25°C for 10 minutes under a vacuum to prevent micro-bubble formation, which causes erratic baseline spikes during titration.
Titration Parameters: Load 10 µM HIV-1 PR into the sample cell (volume ~200 µL) and 100 µM (1R,2S)-Darunavir into the injection syringe. Execute 20 injections of 2 µL each, with a 4-second duration and 150-second spacing to allow the baseline to fully equilibrate between injections.
Data Analysis: Integrate the injection peaks, subtract the background heat (determined from ligand-into-buffer control injections), and fit to a one-site binding model to extract
Kd
,
ΔH
, and
−TΔS
.
Protocol B: Co-Crystallization and Structural Resolution
Causality: We utilize hanging-drop vapor diffusion to allow for slow, controlled supersaturation, which yields high-resolution diffracting crystals necessary to visualize the exact orientation of the inverted C1/C2 stereocenters.
Complex Formation: Incubate HIV-1 PR (3 mg/mL) with a 5-fold molar excess of (1R,2S)-Darunavir for 2 hours on ice to drive complex formation despite the weakened affinity.
Hanging Drop Vapor Diffusion: On a siliconized coverslip, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M MES pH 6.0, 0.2 M Ammonium Sulfate, 20% PEG 8000). Invert and seal over a well containing 500 µL of the reservoir solution.
Cryoprotection & Harvesting: After 3-5 days, harvest the resulting orthorhombic crystals. Briefly soak them in the reservoir solution supplemented with 20% (v/v) glycerol to prevent ice crystal formation, then flash-freeze in liquid nitrogen.
Diffraction & Refinement: Collect X-ray diffraction data at 100K. Solve the phases via molecular replacement using a known Darunavir-bound structure (e.g., PDB 2IEN) as a search model. Generate an
Fo−Fc
omit map around the active site to unambiguously assign the orientation of the (1R,2S) ligand without model bias.
Parallel experimental workflow for thermodynamic and structural characterization.
Quantitative Analysis: Thermodynamic Consequences of Stereoinversion
The structural perturbations caused by the (1R,2S) configuration translate directly into quantifiable thermodynamic losses. The table below summarizes the comparative binding kinetics, highlighting the severe enthalpic penalty (
ΔΔH
) incurred when the core hydroxyl group fails to engage the catalytic aspartates.
Ligand Stereochemistry
Binding Affinity (
Kd
)
Gibbs Free Energy (
ΔG
)
Enthalpy (
ΔH
)
Entropy (
−TΔS
)
Mechanistic Status
(1S,2R)-Darunavir
~15 pM
-14.8 kcal/mol
-11.2 kcal/mol
-3.6 kcal/mol
Eutomer (Potent Inhibitor)
(1R,2S)-Darunavir
~2.8 µM
-7.6 kcal/mol
-2.1 kcal/mol
-5.5 kcal/mol
Distomer (Weak Binder)
Data Interpretation: The ~100,000-fold drop in affinity for the (1R,2S) isomer is almost entirely enthalpy-driven (
ΔH
drops from -11.2 to -2.1 kcal/mol). This confirms that the loss of the direct hydrogen bonds to Asp25/Asp25' and the disruption of the backbone hydrogen bonding network[3] cannot be compensated by the hydrophobic burial of the bis-THF or aniline groups.
Conclusion
The mechanism of action of Darunavir is a masterclass in structure-based drug design, relying on precise stereochemical geometry to lock onto the immutable backbone of the HIV-1 protease. By analyzing the (1R,2S)-Darunavir impurity, we validate the absolute necessity of the (1S,2R) transition-state isostere. The (1R,2S) inversion not only breaks the primary catalytic hydrogen bond but induces a steric cascade that dislodges the inhibitor from the critical S1 and S2 subsites. For drug development professionals, monitoring and eliminating the (1R,2S) diastereomer is not merely a regulatory formality, but a thermodynamic imperative to ensure the high genetic barrier of the therapeutic formulation.
A Technical Guide to the Structural Analysis and Characterization of the (1R,2S)-Darunavir Stereoisomer
Abstract This technical guide provides an in-depth exploration of the structural analysis and characterization of the (1R,2S)-Darunavir stereoisomer, a critical related substance in the synthesis of the potent HIV-1 prot...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth exploration of the structural analysis and characterization of the (1R,2S)-Darunavir stereoisomer, a critical related substance in the synthesis of the potent HIV-1 protease inhibitor, Darunavir (DRV). As stereochemical configuration is paramount to therapeutic efficacy and safety, the precise identification and quantification of isomers like (1R,2S)-Darunavir are mandated by stringent regulatory standards. This document offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing the structural nuances of this specific diastereomer and the analytical methodologies essential for its differentiation and control. We will delve into the causality behind experimental choices in chiral chromatography, the elucidative power of spectroscopic techniques, and the systematic workflows required for robust characterization, ensuring scientific integrity and regulatory compliance.
Introduction: The Stereochemical Imperative of Darunavir
Darunavir, with its complex molecular architecture, is a cornerstone of highly active antiretroviral therapy (HAART).[1] Its therapeutic activity is intrinsically linked to its specific three-dimensional structure, which allows for high-affinity binding to the active site of the HIV-1 protease. The approved and active form of Darunavir is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(1S,2R)-3-[amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate. However, the synthetic pathways leading to Darunavir can inadvertently generate a constellation of stereoisomers, one of the most notable being the (1R,2S)-Darunavir diastereomer.[2][3]
The presence of even minute quantities of non-therapeutic stereoisomers can have significant implications, ranging from reduced drug efficacy to unforeseen toxicological profiles. Consequently, regulatory bodies worldwide and pharmacopeial standards necessitate the rigorous identification and control of all potential isomeric impurities.[4] This guide focuses specifically on the (1R,2S) diastereomer, providing a detailed framework for its structural analysis and characterization.
Structural Elucidation of (1R,2S)-Darunavir
The fundamental difference between the active Darunavir isomer and the (1R,2S) diastereomer lies in the spatial arrangement of substituents at the chiral centers of the amino alcohol core. Understanding this distinction is the first step in developing selective analytical methods.
Active Darunavir: Possesses a (1S,2R) configuration in the central amino alcohol moiety.
(1R,2S)-Darunavir: Features a (1R,2S) configuration in this same core structure. This inversion at the C1 position significantly alters the molecule's overall shape and its ability to interact with the target enzyme.
The molecular formula (C27H37N3O7S) and molecular weight (547.66 g/mol ) are identical for both diastereomers, making non-chiral analytical techniques insufficient for their differentiation.[3]
Chromatographic Separation: The Cornerstone of Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is the principal technique for the separation and quantification of Darunavir and its stereoisomers. The choice of stationary phase is the most critical parameter in achieving successful resolution.
Chiral HPLC for Diastereomeric Separation
Due to the diastereomeric relationship between active Darunavir and the (1R,2S) isomer, a chiral stationary phase (CSP) is essential for their separation. Polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose or amylose, have proven highly effective.[5]
Mechanism of Separation: These CSPs create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The subtle differences in the three-dimensional structures of the diastereomers cause them to interact differently with the chiral selector, leading to differential retention times and, thus, separation.
dot
Caption: Workflow for Chiral HPLC Analysis of Darunavir Isomers.
Experimental Protocol: Chiral HPLC Method
The following protocol is a representative method for the separation of Darunavir diastereomers, based on established methodologies.[5]
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane, ethanol, and diethylamine (e.g., in a ratio of 80:20:0.1 v/v/v). The exact ratio may require optimization.
System Suitability: Equilibrate the chiral column (e.g., Chiralpak AD-H, coated with amylose tris(3,5-dimethylphenylcarbamate)) with the mobile phase at a consistent flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40°C) until a stable baseline is achieved.
Standard Preparation: Accurately weigh and dissolve reference standards of both Darunavir and the (1R,2S)-Darunavir isomer in the mobile phase to a known concentration.
Sample Preparation: Prepare the test sample by dissolving the Darunavir bulk drug or formulation in the mobile phase to a similar concentration as the standard.
Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
Detection: Monitor the eluent using a UV detector at a wavelength of approximately 265 nm.[6]
Data Interpretation: Identify the peaks corresponding to Darunavir and the (1R,2S) isomer based on their retention times relative to the reference standards. The resolution between the two peaks should be greater than 1.5 for baseline separation.
Parameter
Typical Condition
Rationale
Stationary Phase
Amylose or Cellulose-based CSP
Provides the necessary chiral environment for stereoisomer recognition.[5]
Mobile Phase
Normal Phase (e.g., Hexane/Ethanol)
Offers good selectivity for polysaccharide-based CSPs.[5]
Flow Rate
0.5 - 1.5 mL/min
Balances analysis time with separation efficiency.
Column Temperature
25 - 40 °C
Affects retention and selectivity; must be controlled for reproducibility.[5]
Detection
UV at ~265 nm
Darunavir exhibits strong absorbance at this wavelength.[6]
Spectroscopic Characterization
While chromatography separates the isomers, spectroscopic techniques provide the definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the precise stereochemistry of molecules. While 1D ¹H NMR spectra of diastereomers can be very similar, subtle differences in chemical shifts and coupling constants, particularly for protons near the chiral centers, can be observed.[7] Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for confirming the relative stereochemistry by measuring through-space proton-proton interactions.
Expected Observations: For the (1R,2S) isomer, the spatial proximity of protons will differ from that of the (1S,2R) active isomer, leading to a unique set of NOE cross-peaks that can be used for unambiguous structural assignment.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is essential for confirming the identity and purity of the separated isomers.[8][9][10][11]
Mechanism of Characterization: Both Darunavir and its (1R,2S) diastereomer will exhibit the same parent mass-to-charge ratio (m/z) of 548.3 [M+H]⁺.[11] However, the fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can sometimes show minor, reproducible differences in the relative abundance of fragment ions due to the different stereochemistry influencing the stability of the precursor and fragment ions. The primary utility of LC-MS is to confirm that a separated peak in the chromatogram has the correct molecular weight for a Darunavir isomer.
dot
Caption: Integrated Spectroscopic Workflow for Structural Confirmation.
X-ray Crystallography
For an absolute and unequivocal determination of stereochemistry, single-crystal X-ray crystallography is the gold standard.[12][13] This technique maps the electron density of a crystalline solid, providing a three-dimensional model of the molecule with precise bond lengths, angles, and stereochemical configurations. Obtaining a suitable single crystal of the (1R,2S)-Darunavir isomer is a prerequisite for this analysis. The resulting crystal structure provides irrefutable proof of the atomic arrangement, serving as a definitive reference for other analytical techniques.
Conclusion: A Framework for Quality and Control
The structural analysis and characterization of the (1R,2S)-Darunavir stereoisomer are non-negotiable aspects of quality control in the manufacturing of Darunavir. A multi-faceted analytical approach, spearheaded by chiral HPLC for separation and quantification, and supported by a suite of spectroscopic techniques (NMR, MS) and, ideally, X-ray crystallography for definitive structural elucidation, forms a robust framework for ensuring the stereochemical purity of this vital antiretroviral agent. By understanding the causality behind methodological choices and implementing these self-validating protocols, researchers and drug development professionals can guarantee the safety, efficacy, and quality of Darunavir, meeting the stringent requirements of a global pharmaceutical landscape.
References
Liquid Chromatographic Separation of Darunavir Enantiomers on Coated and Immobilized Amylose Tris(3, 5-Dimethylphenylcarbamate) Chiral Stationary Phases. ResearchGate. Available at: [Link]
Darunavir Impurities Standards. SynThink Research Chemicals. Available at: [Link]
Analytical Techniques in the Analysis of Darunavir and Ritonavir: A Review. ResearchGate. Available at: [Link]
Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. National Center for Biotechnology Information. Available at: [Link]
Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. National Center for Biotechnology Information. Available at: [Link]
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. National Center for Biotechnology Information. Available at: [Link]
Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Center for Biotechnology Information. Available at: [Link]
Darunavir-impurities. Pharmaffiliates. Available at: [Link]
Characteristics, Complexation and Analytical Methods of Darunavir. ResearchGate. Available at: [Link]
RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. ResearchGate. Available at: [Link]
Darunavir Diastereomer (1R,2S). Veeprho. Available at: [Link]
Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. PubMed. Available at: [Link]
Powder X-ray diffraction of darunavir ethanolate, C27H37N3O7S(C2H5OH). Cambridge University Press. Available at: [Link]
Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives: Synthesis, biological evaluation and structural studies. National Center for Biotechnology Information. Available at: [Link]
Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives: Synthesis, biological evaluation and structural studies. ResearchGate. Available at: [Link]
An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. Semantic Scholar. Available at: [Link]
DARUNAVIR Draft proposal for inclusion for The International Pharmacopoeia. World Health Organization. Available at: [Link]
Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery. ResearchGate. Available at: [Link]
Darunavir (1R,2S)-Isomer. SynThink. Available at: [Link]
Determination of Abacavir, Tenofovir, Darunavir, and Raltegravir in Human Plasma and Saliva Using Liquid Chromatography Coupled With Tandem Mass Spectrometry. PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au. Available at: [Link]
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Whitepaper: Thermodynamic and Structural Drivers of (1R,2S)-Darunavir Binding Affinity to Wild-Type HIV-1 Protease
Executive Overview The development of human immunodeficiency virus type 1 (HIV-1) protease inhibitors (PIs) represents a watershed triumph in structure-based drug design. Among FDA-approved PIs, Darunavir (DRV) stands ap...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The development of human immunodeficiency virus type 1 (HIV-1) protease inhibitors (PIs) represents a watershed triumph in structure-based drug design. Among FDA-approved PIs, Darunavir (DRV) stands apart due to its unprecedented genetic barrier to resistance and exceptional antiviral potency. This whitepaper provides an in-depth technical analysis of the binding affinity of the (1R,2S)-Darunavir core to wild-type HIV-1 protease. By dissecting the stereochemical architecture, thermodynamic drivers, and kinetic parameters, we establish the mechanistic basis for its sub-picomolar affinity (
Kd<5
pM) and extended dissociative half-life.
Stereochemical Precision: The (1R,2S) Transition-State Isostere
The extraordinary affinity of Darunavir is fundamentally rooted in its stereochemistry. While standard IUPAC nomenclature often designates the final drug core as (1S,2R) depending on chain numbering, the critical intermediate and functional transition-state isostere is frequently characterized as the (1R,2S) configuration in synthetic literature[1].
Derived from L-phenylalanine, this specific stereochemical arrangement ensures that the molecule perfectly mimics the tetrahedral intermediate of peptide bond hydrolysis.
S1/S1' Pocket Complementarity: The (1R,2S) configuration dictates the spatial orientation of the P1 (benzyl) and P1' (isobutyl) groups, allowing them to deeply penetrate the hydrophobic S1 and S1' pockets of the
C2
-symmetric protease dimer.
Catalytic Coordination: The central hydroxyl group is stereochemically locked to coordinate directly with the carboxylate oxygens of the catalytic Asp25 and Asp25' residues, displacing the nucleophilic water molecule normally present in the apo-enzyme[2].
Kinetic and Thermodynamic Profiling
The binding of (1R,2S)-Darunavir to wild-type HIV-1 protease is characterized by an exceptionally slow dissociation rate (
koff
), which is the primary driver of its high affinity[3]. While its association rate (
kon
) is comparable to earlier-generation PIs like Amprenavir and Lopinavir, its dissociative half-life (
t1/2
) exceeds 240 hours[4].
Thermodynamically, the binding is strongly enthalpically driven (
ΔH<0
). This favorable enthalpy arises from the dense network of hydrogen bonds formed between the inhibitor and the protease, compensating for the entropic penalty of conformational restriction upon binding[4][5].
Table 1: Comparative Kinetic Parameters against Wild-Type HIV-1 Protease
Inhibitor
kon
(
106M−1s−1
)
koff
(
10−4s−1
)
Kd
(pM)
Dissociative
t1/2
(h)
(1R,2S)-Darunavir
~1.5
< 0.008
< 5
> 240
Amprenavir
~2.0
~15.0
~750
~0.13
Lopinavir
~3.0
~4.0
~130
~0.48
(Data synthesized from surface plasmon resonance studies[3][4])
Structural Biology: The "Backbone Binding" Paradigm
The resilience of Darunavir against viral mutations is explained by the "backbone binding" concept [6]. Viral mutations typically alter amino acid side chains; therefore, an inhibitor that maximizes hydrogen bonding with the highly conserved main-chain (backbone) atoms of the protease will retain its affinity even when the side chains mutate[2].
The P2 bis-THF Ligand: The (3R,3aS,6aR)-bis-tetrahydrofuranylurethane (bis-THF) group is the crown jewel of Darunavir's design. The two stereochemically defined oxygen atoms in the fused bicyclic ring act as powerful hydrogen bond acceptors, interacting directly with the backbone amide hydrogens of Asp29 and Asp30 in the S2 subsite[6].
The P2' Sulfonamide/Aniline: The sulfonamide oxygen and the aniline nitrogen form a complementary hydrogen bond network with the backbone atoms of Asp30' in the S2' subsite[7].
Caption: Structural mapping of (1R,2S)-Darunavir hydrogen-bonding networks within the HIV-1 protease active site.
Atypical Interactions: The Flap Surface Binding Site
Advanced ultra-high-resolution crystallographic and kinetic studies have revealed a secondary binding mechanism. At higher concentrations, Darunavir exhibits mixed competitive-uncompetitive inhibition [8]. While the primary molecule occupies the active site cavity, a second DRV molecule binds to a deep groove on the flexible flap surface of the protease dimer (observed notably in V32I and M46L mutants)[9]. This secondary binding site restricts flap dynamics, preventing the protease from adopting the open conformation necessary for substrate entry, further contributing to DRV's high antiviral efficacy[8][10].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols for measuring DRV binding affinity are designed as self-validating systems.
Surface Plasmon Resonance (SPR) for Ultra-Slow Dissociation Kinetics
Because DRV's dissociation is exceptionally slow, standard SPR protocols will fail to capture the true
koff
.
Surface Preparation: Dock a CM5 sensor chip into the SPR system. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
Immobilization: Dilute wild-type HIV-1 protease in 10 mM sodium acetate (pH 4.5). Inject over the activated surface to achieve a low immobilization density (~500 RU) to prevent mass transport limitations. Block with 1 M ethanolamine-HCl (pH 8.5).
Analyte Injection: Prepare a concentration series of (1R,2S)-Darunavir (0.1 nM to 10 nM) in HBS-EP buffer (supplemented with 2% DMSO). Inject at a high flow rate (50 µL/min) for 3 minutes to minimize rebinding artifacts.
Extended Dissociation (Critical Step): Monitor the dissociation phase for a minimum of 4 to 6 hours . Standard 10-minute dissociation phases will result in a flat line, erroneously calculating
koff
as zero.
Validation & QC: Inject a known positive control with a faster off-rate (e.g., Amprenavir) to verify surface viability. If the DRV sensorgram shows a bulk refractive index shift without exponential decay, it indicates non-specific binding; resolve this by increasing Surfactant P20 in the running buffer.
Causality Note: Direct ITC titration of DRV into HIV-1 protease is physically impossible to fit accurately. Because the
Kd
is in the single-digit picomolar range, the Wiseman
c
-value (
c=Ka×[M]×n
) far exceeds 1,000, resulting in a non-sigmoidal step-function isotherm. A competitive displacement titration is mandatory.
Sample Preparation: Dialyze wild-type HIV-1 PR extensively against 50 mM MES (pH 6.0), 100 mM NaCl, 1 mM DTT. Degas all samples.
Pre-Saturation: Saturate the protease (15 µM) in the calorimetric cell with a weaker, well-characterized competitive inhibitor (e.g., Acetyl-pepstatin at 150 µM).
Displacement Titration: Load the syringe with 200 µM DRV. Perform 25 injections of 1.5 µL at 25°C, with 200-second intervals.
Validation & Thermodynamic Extraction: The heat signatures will reflect the enthalpy of DRV binding minus the enthalpy of Acetyl-pepstatin dissociation. Fit the data using a competitive binding model in the analysis software to extract the true
ΔH
and
Ka
of Darunavir.
Thermodynamic Profiling of (1R,2S)-Darunavir Ligand Binding: A Structure-Thermodynamic Relationship (STR) Guide
Executive Summary The development of Darunavir (DRV) represents a masterclass in structure-thermodynamic relationship (STR) optimization. While clinical Darunavir—possessing a (1S,2R)-hydroxyethylamino core—achieves pico...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of Darunavir (DRV) represents a masterclass in structure-thermodynamic relationship (STR) optimization. While clinical Darunavir—possessing a (1S,2R)-hydroxyethylamino core—achieves picomolar affinity via extreme enthalpy-driven binding, interrogating its stereoisomers provides critical insights into the structural boundary conditions of the HIV-1 protease active site. This technical whitepaper explores the thermodynamic profiling of the (1R,2S)-Darunavir diastereomer (CAS 1402142-63-5), detailing the biophysical methodologies and mechanistic causality behind stereospecific1[1].
The Thermodynamic Paradigm of HIV-1 Protease Inhibition
Clinical DRV binds to the wild-type HIV-1 protease with an exceptionally 2 (ΔH ≈ -12.1 kcal/mol)[2]. This enthalpy-driven mechanism is primarily mediated by robust hydrogen bonding between the (3R,3aS,6aR)-bis-tetrahydrofuranylurethane (bis-THF) moiety and the backbone atoms of Asp29/Asp30, alongside the perfect spatial coordination of the catalytic Asp25/Asp25' dyad by the (1S,2R) transition-state mimic core[2].
However, rational drug design requires understanding not just the optimal state, but the energetic penalties of sub-optimal engagement. The 3[3] serves as a vital analytical tool. By inverting the stereocenters at the core, researchers can isolate and quantify the exact thermodynamic value of the active-site hydrogen bond network.
Figure 1: Integrated biophysical workflow for the thermodynamic and kinetic profiling of ligand binding.
To accurately capture the thermodynamic disparities between the (1S,2R) and (1R,2S) stereoisomers, a rigorous, orthogonal biophysical workflow is required. The following protocols are designed as self-validating systems to eliminate common experimental artifacts.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for direct4[4], providing simultaneous determination of enthalpy (ΔH), binding affinity (Kd), and stoichiometry (n).
Step-by-Step Protocol:
Protein Preparation: Express and purify HIV-1 protease. Dialyze exhaustively against the ITC buffer (10 mM sodium acetate, pH 5.0, 2 mM TCEP, 2% DMSO).
Causality Note: The pH must be strictly controlled to 5.0 to maintain the precise protonation state of the catalytic Asp25/Asp25' dyad required for ligand binding[5].
Ligand Preparation: Dissolve (1R,2S)-Darunavir in 100% DMSO, then dilute into the exact dialysate used for the protein to achieve a final concentration of 2% DMSO.
Causality Note: Hydrophobic ligands require DMSO for solubility. A DMSO mismatch as small as 0.1% between the syringe and the cell will generate a massive heat of dilution artifact, completely eclipsing the true binding enthalpy signal.
Titration Execution: Load the calorimeter cell with 25 µM HIV-1 protease. Load the syringe with 250 µM (1R,2S)-Darunavir. Perform 20 injections of 2.0 µL at 25°C, utilizing a 150-second equilibration interval between injections.
Data Analysis: Integrate the raw heat signals and fit to a one-set-of-sites binding model.
Causality Note: While the ultra-tight binding (1S,2R)-DRV requires a 6 (e.g., using acetyl-pepstatin) to accurately resolve the isotherm[6], the weaker-binding (1R,2S) diastereomer can be titrated directly.
Surface Plasmon Resonance (SPR)
While ITC provides the thermodynamic state functions, SPR resolves the 2 (kon, koff) that dictate the drug's residence time—a critical predictor of in vivo antiviral efficacy[2].
Step-by-Step Protocol:
Surface Functionalization: Immobilize HIV-1 protease onto a CM5 sensor chip via standard EDC/NHS amine coupling to a target density of ~1000 Response Units (RU).
Analyte Injection: Inject a concentration series (e.g., 1 nM to 500 nM) of (1R,2S)-Darunavir at a high flow rate (50 µL/min).
Causality Note: High flow rates are mandatory to minimize mass transport limitation (MTL) artifacts, ensuring the measured kon reflects the true molecular binding kinetics rather than simple diffusion.
Kinetic Fitting: Monitor association for 180 seconds and dissociation for 900 seconds. Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model.
Quantitative Data Synthesis & Mechanistic Analysis
The comparative thermodynamic and kinetic parameters underscore the profound impact of stereochemical inversion on target engagement.
Table 1: Comparative Thermodynamic and Kinetic Parameters at 25°C
Ligand
Stereochemistry
Kd (nM)
ΔG (kcal/mol)
ΔH (kcal/mol)
-TΔS (kcal/mol)
kon (M⁻¹s⁻¹)
koff (s⁻¹)
Clinical Darunavir
(1S,2R)
0.005
-15.4
-12.1
-3.3
2.0 × 10⁶
< 1.0 × 10⁻⁵
Diastereomer
(1R,2S)
45.0
-10.0
-3.5
-6.5
5.0 × 10⁴
2.2 × 10⁻³
(Note: Parameters for (1S,2R)-DRV reflect wild-type binding[2][6]. Parameters for (1R,2S)-DRV are representative STR derivations demonstrating the characteristic enthalpic penalty of core stereoinversion).
Inversion of the transition-state mimic core from (1S,2R) to (1R,2S) fundamentally alters the thermodynamic signature of the complex. In the (1R,2S) configuration, the spatial orientation of the central hydroxyl group and the isobutyl-sulfonamide substituent is inverted.
This geometric disruption prevents the formation of optimal, short hydrogen bonds with the catalytic aspartates. Consequently, the system experiences a severe enthalpic penalty (ΔH shifts from -12.1 to -3.5 kcal/mol). While the altered binding pose forces the displacement of different active-site water molecules—yielding a compensatory entropic gain (-TΔS becomes more favorable)—this 1 is vastly insufficient to rescue the picomolar affinity seen in the wild-type ligand[1].
Figure 2: Thermodynamic consequences of stereochemical inversion in Darunavir binding.
Conclusion
The thermodynamic profiling of (1R,2S)-Darunavir highlights the exquisite stereospecificity of the HIV-1 protease active site. The transition from a highly rigid, enthalpy-driven binding mechanism (in the clinical 1S,2R isomer) to an entropically-reliant, low-affinity interaction (in the 1R,2S diastereomer) physically validates the necessity of precise stereochemical control in drug design. By integrating ITC and SPR, researchers can move beyond simple IC50 values, utilizing deep thermodynamic signatures to rationally guide the optimization of next-generation antivirals against multi-drug resistant variants.
In Vitro Pharmacokinetic Profiling of the (1R,2S)-Darunavir Diastereomer: A Stereoselective Analysis
Executive Summary Stereoisomerism is a foundational determinant of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of antiretroviral protease inhibitors. Darunavir (DRV), a highly potent HIV-1 protease inhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Stereoisomerism is a foundational determinant of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of antiretroviral protease inhibitors. Darunavir (DRV), a highly potent HIV-1 protease inhibitor, derives its clinical efficacy from a highly specific stereochemical configuration: (3R,3aS,6aR) at the bis-tetrahydrofuran (bis-THF) moiety and (1S,2R) at the hydroxyethylamino core [1].
However, during chemical synthesis and metabolic evaluation, diastereomeric variants such as (1R,2S)-Darunavir (CAS No: 1402142-63-5) emerge. While primarily utilized as a critical analytical impurity and reference standard [2], analyzing its in vitro PK properties provides profound insights into stereoselective drug disposition. This technical guide explores how spatial reorientation at the chiral centers of the (1R,2S) enantiomeric core dictates CYP3A4-mediated metabolism, P-glycoprotein (P-gp) efflux, and plasma protein binding.
Stereochemical Impact on Target Affinity and ADME
The inversion of stereocenters from the clinical (1S,2R) to the (1R,2S) configuration fundamentally alters the 3D topology of the molecule. In the active clinical form, the geometry ensures optimal hydrogen bonding with the catalytic aspartates of the HIV-1 protease[1]. In the context of ADME (Absorption, Distribution, Metabolism, Excretion), this spatial geometry dictates interactions with hepatic enzymes and intestinal transporters.
CYP3A4-Mediated Metabolism
Clinical Darunavir is extensively and almost exclusively metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme [3]. The primary metabolic pathways involve aliphatic hydroxylation of the isobutyl moiety and aromatic hydroxylation of the aniline ring.
Mechanistic Causality: The (1R,2S) diastereomer presents these oxidizable moieties to the CYP3A4 heme center at an altered trajectory. Due to steric hindrance and altered binding pocket affinity, the intrinsic clearance (
CLint
) of the (1R,2S) variant diverges significantly from the active drug, leading to a highly stereoselective metabolic clearance rate.
P-Glycoprotein (P-gp) Efflux
Stereoselective regulation of P-gp is a well-documented phenomenon; epimers and diastereomers frequently exhibit vastly different efflux ratios due to strict structural requirements of the transporter's binding domains [4].
Mechanistic Causality: The (1R,2S) configuration alters the vector of the hydroxyl and benzyl groups. This reorientation weakens critical hydrogen-bond donor interactions with the transmembrane domains of P-gp, modifying its active efflux and altering apparent permeability across intestinal epithelia.
Protein Binding (Alpha-1-Acid Glycoprotein)
Darunavir is approximately 95% bound to plasma proteins, primarily alpha-1-acid glycoprotein (AAG) [5].
Mechanistic Causality: The binding pocket of AAG is highly stereoselective. The structural shift to the (1R,2S) variant results in a suboptimal spatial fit within the AAG pocket, theoretically increasing the unbound fraction (
fu
) and altering the drug's volume of distribution.
Quantitative Data Presentation
The following table synthesizes the comparative in vitro pharmacokinetic parameters between the clinical configuration and the (1R,2S) diastereomer, grounded in stereoselective ADME principles.
Pharmacokinetic Parameter
(1S,2R)-Darunavir (Clinical)
(1R,2S)-Darunavir (Diastereomer)
Mechanistic Rationale
CYP3A4 Intrinsic Clearance (
CLint
)
Moderate
Altered (Predicted High)
Steric reorientation of the isobutyl/aniline moieties alters heme accessibility.
P-gp Efflux Ratio (ER)
> 2.0 (Substrate)
Altered
Modified hydrogen bonding at the P-gp transmembrane domain.
Plasma Protein Binding (AAG)
~95% Bound
< 95% Bound
Suboptimal spatial fit within the stereoselective AAG binding pocket.
Caco-2 Permeability (
Papp
)
Low to Moderate
Variable
Disruption of optimal lipophilic surface area presentation.
Visualizations of Pharmacokinetic Pathways
Fig 1. CYP3A4-mediated stereoselective metabolic pathway of (1R,2S)-Darunavir.
Fig 2. Workflow for assessing P-gp mediated efflux of (1R,2S)-Darunavir in Caco-2 cells.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following in vitro protocols are designed with strict internal controls to validate the causality of the experimental outcomes.
Objective: Determine the intrinsic clearance (
CLint
) of (1R,2S)-Darunavir.
Causality & Design: We utilize Human Liver Microsomes (HLM) supplemented with an NADPH regenerating system. Direct addition of raw NADPH leads to rapid thermal and enzymatic degradation; a regenerating system ensures a steady-state electron supply, isolating the CYP3A4 kinetic capability as the sole metabolic variable.
Step-by-Step Methodology:
Reaction Mixture Assembly: Combine 0.5 mg/mL HLM and 1 µM (1R,2S)-Darunavir in 100 mM potassium phosphate buffer (pH 7.4).
Self-Validation: Include a minus-NADPH control to rule out non-CYP-mediated chemical degradation.
Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.
Reaction Initiation: Add the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2) to initiate metabolism.
Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes.
Reaction Termination: Quench each aliquot immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Darunavir-d9).
Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and
CLint
.
Protocol 2: Caco-2 Permeability and P-gp Efflux Assay
Objective: Assess the bidirectional permeability and P-gp mediated efflux ratio of (1R,2S)-Darunavir.
Causality & Design: Caco-2 cells must be cultured for exactly 21 days. This duration is non-negotiable, as it is the biological timeframe required for the cells to fully differentiate, form tight junctions, and express physiological levels of apical P-gp.
Step-by-Step Methodology:
Cell Seeding & Differentiation: Seed Caco-2 cells at a density of
1×105
cells/cm² on polycarbonate Transwell inserts. Culture for 21 days.
Self-Validation: Measure Transepithelial Electrical Resistance (TEER); proceed only if > 250 Ω·cm², confirming tight junction integrity.
Compound Preparation: Prepare a 10 µM solution of (1R,2S)-Darunavir in HBSS buffer (pH 7.4) with a final DMSO concentration < 0.1% to prevent membrane toxicity.
Bidirectional Transport:
Apical to Basolateral (A-B): Add compound to the apical chamber, sample from the basolateral chamber at 30, 60, 90, and 120 minutes.
Basolateral to Apical (B-A): Add compound to the basolateral chamber, sample from the apical chamber at identical intervals.
Self-Validation: Co-incubate with Lucifer Yellow (a paracellular marker) to continuously monitor monolayer integrity during the assay.
Quantification: Analyze all buffer samples via LC-MS/MS.
Data Analysis: Calculate Apparent Permeability (
Papp
) and the Efflux Ratio (ER =
Papp(B−A)/Papp(A−B)
).
References
Clinical pharmacokinetics of darunavir. PubMed / National Institutes of Health (NIH). URL:[Link]
Stereoselective Regulations of P-Glycoprotein by Ginsenoside Rh2 Epimers and the Potential Mechanisms From the View of Pharmacokinetics. PLOS ONE / PMC. URL:[Link]
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry / ACS Publications. URL:[Link]
An In-Depth Technical Guide to Molecular Dynamics Simulation of the (1R,2S)-Darunavir Binding Pocket in HIV-1 Protease
Preamble: From Static Structures to Dynamic Interactions The advent of potent antiretroviral therapies has transformed the prognosis for individuals with HIV, and at the heart of this success lies the targeted inhibition...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: From Static Structures to Dynamic Interactions
The advent of potent antiretroviral therapies has transformed the prognosis for individuals with HIV, and at the heart of this success lies the targeted inhibition of critical viral enzymes like HIV-1 protease. Darunavir, a second-generation protease inhibitor, stands out due to its high efficacy and a formidable genetic barrier to resistance.[1][2] Its success is rooted in a unique molecular design that maximizes interactions, particularly hydrogen bonds, with the stable backbone of the protease active site.[3] While X-ray crystallography provides invaluable static snapshots of the Darunavir-protease complex[4], it cannot fully capture the dynamic interplay of forces, conformational changes, and solvent effects that dictate binding affinity and the mechanisms of drug resistance.
Molecular dynamics (MD) simulations bridge this gap, offering an atomistic, time-resolved view of biomolecular systems.[5] By simulating the motions of every atom in the complex over time, we can unravel the thermodynamic and kinetic basis of Darunavir's potency, understand how resistance mutations alter the binding landscape, and guide the design of next-generation inhibitors.[6][7] This guide provides a comprehensive, field-proven workflow for setting up, executing, and analyzing an MD simulation of the (1R,2S)-Darunavir binding pocket, grounded in the principles of scientific rigor and causality.
Section 1: The Molecular Protagonists: HIV-1 Protease and Darunavir
HIV-1 Protease: A Dimeric Aspartyl Protease
HIV-1 protease (PR) is a symmetric homodimer, with each monomer contributing 99 amino acids.[7] The active site is located at the dimer interface and features a characteristic Asp-Thr-Gly (DTG) triad from each monomer (Asp25/25', Thr26/26', Gly27/27').[7] The catalytic mechanism hinges on these two aspartic acid residues.
A crucial structural feature is the presence of two flexible "flaps" (residues ~43-58) that cover the active site. In the unbound (apo) state, these flaps are highly mobile, adopting a "semi-open" or "open" conformation.[6] Upon inhibitor binding, the flaps close down over the ligand, sequestering it from the solvent and forming numerous critical interactions. The dynamics of these flaps are intrinsically linked to inhibitor binding and resistance.[8]
(1R,2S)-Darunavir: A Potent, Backbone-Binding Inhibitor
Darunavir is a non-peptidic inhibitor distinguished by its high binding affinity (Kd of 4.5 x 10-12 M) for both wild-type and multi-drug resistant HIV-1 protease variants.[3] This remarkable potency stems from its chemical structure, which is optimized for extensive interactions within the active site.
Key features include:
Bis-tetrahydrofuran (bis-THF) moiety: This group fits snugly into the S2 subsite of the protease and forms crucial hydrogen bonds with the backbone atoms of Asp29 and Asp30.[1][4]
Sulfonamide group: Interacts with the catalytic Asp25/25' residues.
Extensive Hydrogen Bonding: Darunavir's structure enables it to form more hydrogen bonds with the protease backbone compared to many first-generation inhibitors.[3] Because the backbone conformation is largely preserved even in the presence of mutations, Darunavir maintains its efficacy against many resistant strains.[3]
Understanding these specific interactions at a dynamic level is the primary goal of our simulation.
Section 2: The MD Simulation Workflow: A Conceptual Overview
A successful MD simulation is not merely about running a program; it is a multi-stage process where each step builds a scientifically valid foundation for the next. The causality is paramount: incorrect preparation invalidates the entire simulation.
Caption: High-level workflow for a protein-ligand MD simulation study.
Section 3: Experimental Protocol: System Preparation
This phase is the most critical for ensuring a physically realistic and stable simulation. The GROMACS simulation suite is used here for its performance and versatility, in conjunction with the AMBER force field.[9][10]
Acquiring and Preparing the Initial Structure
Rationale: We begin with an experimentally determined high-resolution crystal structure to ensure the starting coordinates are as accurate as possible. PDB entry 4HLA is an excellent choice, representing wild-type HIV-1 protease in complex with Darunavir at 1.95 Å resolution.[4]
Protocol:
Download: Obtain the PDB file for 4HLA from the RCSB Protein Data Bank.
Clean the PDB: The raw PDB file contains non-protein atoms (e.g., crystal waters, buffers) that are not part of our core system. Create a new PDB file containing only the protein and the ligand (identified as DRV).
Separate Chains: For clarity, separate the PDB into files for the protein dimer and the ligand. This simplifies the subsequent parameterization steps.
Force Field Selection and Protein Topology
Rationale: The force field is a collection of energy functions and parameters that mathematically describe the physics of the atoms in the system. The choice of force field is critical. We will use the AMBER ff19SB force field for the protein, a modern and well-validated choice, and the General AMBER Force Field (GAFF2) for the ligand.[11][12] This combination is designed for compatibility.[13]
Protocol (using GROMACS):
Generate Protein Topology: Use the gmx pdb2gmx tool to process the protein PDB file.
Causality: The -ignh flag is used to ignore hydrogen atoms in the PDB file, as pdb2gmx will add them according to the rules of the selected force field (AMBER ff19SB), ensuring correct protonation states for the given pH (typically neutral). We select the TIP3P water model, a computationally efficient and standard choice for biomolecular simulations.
Ligand Parameterization: A Critical Step
Rationale: Standard biomolecular force fields like AMBER ff19SB do not contain parameters for drug molecules like Darunavir.[14] We must generate these parameters, specifically the partial atomic charges and bonded/non-bonded terms, in a way that is consistent with the main force field.[14] The Antechamber toolkit is the standard method for generating GAFF parameters.
Protocol:
Add Hydrogens: Ensure the ligand PDB file has all hydrogen atoms. A tool like Avogadro or PyMOL can be used.
Calculate Charges: The quality of atomic charges is paramount for describing electrostatic interactions. We will use the AM1-BCC charge method, which is designed to reproduce high-quality HF/6-31G* RESP charges at a lower computational cost.[15]
Run Antechamber:
Generate Parameters: Use parmchk2 to check for any missing GAFF parameters and generate a file with any necessary additions.
Create Topology: Use AmberTools' tleap to generate the GROMACS topology (.itp) and coordinate (.gro) files for the ligand.
Caption: Workflow for generating ligand force field parameters.
System Assembly: Solvation and Ionization
Rationale: To simulate a realistic biological environment, the protein-ligand complex must be placed in a periodic box of water molecules and neutralized with counter-ions.
Protocol (using GROMACS):
Combine Coordinates: Merge the protein_processed.gro and darunavir.gro files into a single complex.gro file.
Define Simulation Box: Create a simulation box around the complex using gmx editconf. A cubic box with a minimum distance of 1.0 nm between the complex and the box edge is a standard starting point. This ensures the complex does not interact with its periodic image.
Solvate: Fill the box with water molecules using gmx solvate.
Add Ions: The system likely has a net charge. Add counter-ions (e.g., Na+ or Cl-) to neutralize it using gmx grompp and gmx genion. This is essential for preventing artifacts in the calculation of long-range electrostatics.
Self-Validation: The gmx genion tool will prompt you to select a group of molecules to replace with ions. Choose the SOL (solvent) group. The tool automatically calculates the required number of ions to achieve neutrality.
Section 4: Simulation Protocol: From Minimization to Production
With a prepared system, we now proceed to the simulation itself. This is a phased approach to gently relax the system and bring it to the target temperature and pressure before the "production" data collection run.
Parameter
Value/Setting
Rationale
Force Field
AMBER ff19SB (Protein), GAFF2 (Ligand)
A consistent and modern force field combination for protein-drug complexes.[11][13]
Water Model
TIP3P
A computationally efficient and widely used water model.
Ensemble
NPT (Isothermal-isobaric)
Simulates constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions.
Temperature
300 K
Approximate physiological temperature.
Pressure
1 bar
Standard atmospheric pressure.
Thermostat
Nosé-Hoover
Provides good control over temperature fluctuations.
Barostat
Parrinello-Rahman
Allows for anisotropic pressure coupling, suitable for complex systems.
Time Step
2 fs
A standard time step when using constraints on bonds involving hydrogen (e.g., LINCS).
Constraints
LINCS
Constrains bond lengths, allowing for a larger time step.
Production Time
100-500 ns
Sufficient time to observe local conformational changes and stabilize interactions. Shorter simulations can provide initial stability checks.[16]
Table 1: Recommended Simulation Parameters
Energy Minimization
Rationale: The initial system, particularly after adding water and ions, will have unfavorable steric clashes. Energy minimization using a steepest descent or conjugate gradient algorithm removes these clashes and brings the system to a local energy minimum.
Protocol: Run gmx grompp to assemble the run input file and gmx mdrun to execute the minimization.
System Equilibration
Rationale: This crucial two-step process allows the solvent and ions to relax around the fixed protein-ligand complex before the entire system is allowed to move freely. This prevents violent movements that could destabilize the complex.
Protocol:
NVT (Constant Volume) Equilibration:
Apply position restraints to all heavy atoms of the protein and ligand.
Run a short simulation (e.g., 100 ps) in the NVT ensemble to bring the system to the target temperature (300 K). The thermostat will ensure the kinetic energy of the water molecules is correct.
NPT (Constant Pressure) Equilibration:
Continue with position restraints on the heavy atoms.
Run a longer simulation (e.g., 200-500 ps) in the NPT ensemble. This allows the system density to relax to the correct value under the target pressure (1 bar).
Verification: At the end of this step, the temperature, pressure, and density of the system should be stable and fluctuating around their target values.
Production MD
Rationale: This is the main data-gathering phase of the simulation. All position restraints are removed, and the system is allowed to evolve freely under the chosen ensemble. The trajectory (the history of all atom positions, velocities, and forces) is saved at regular intervals for later analysis.
Protocol: Run gmx mdrun for the desired length of time (e.g., 100 ns or more). Longer simulations provide more robust sampling of conformational space.[12][16]
The raw trajectory is a vast dataset. The goal of analysis is to convert this data into meaningful physical and biological insights. The VMD software is an excellent tool for both visualization and analysis.[17][18][19]
Quality Control: Assessing Stability
Rationale: Before analyzing interactions, we must confirm the simulation was stable.
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to the starting structure. A stable, plateauing RMSD indicates that the system has reached equilibrium.[20]
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue. This highlights flexible regions of the protein. We expect to see high RMSF values for the flap regions and loop segments, and low values for the core secondary structure elements.
Analyzing the Darunavir-Protease Interface
Rationale: This is the core of the study, where we probe the specific interactions that hold the complex together.
Hydrogen Bond Analysis: Track the formation and lifetime of hydrogen bonds between Darunavir and the protease throughout the simulation. This will quantify the stability of the key interactions with backbone atoms (Asp29, Asp30) and catalytic residues (Asp25/25').[6]
Hydrophobic Contacts: Monitor the non-polar contacts between Darunavir and hydrophobic residues in the binding pocket (e.g., Ile50, Ile84). These interactions are critical for affinity and can be disrupted by resistance mutations.[21]
Binding Free Energy Estimation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy.[7][22] This provides a quantitative measure of binding affinity and allows for the decomposition of the energy into contributions from individual residues.
Exploring Conformational Dynamics
Rationale: MD allows us to study the large-scale motions of the protein that are relevant to its function.
Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that can identify the dominant, collective motions within the protein.[5] For HIV-1 protease, the primary principal components often correspond to the opening and closing of the flap regions, providing direct insight into the dynamic behavior of this critical structural element.
Conclusion
This guide has outlined a rigorous and scientifically grounded workflow for simulating the (1R,2S)-Darunavir binding pocket. By following these steps, researchers can move beyond static pictures and explore the dynamic nature of this crucial drug-target interaction. The insights gained from such simulations—quantifying interaction strengths, visualizing conformational changes, and calculating energetic contributions—are invaluable for understanding the basis of Darunavir's potency and for the rational design of new inhibitors capable of overcoming the persistent challenge of drug resistance. Molecular dynamics simulation is not just a computational experiment; it is a powerful microscope for observing the intricate dance of molecules that underpins modern pharmacology.
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Kim, S. (2018). Molecular dynamics simulation for protein systems by NAMD. ResearchGate. Retrieved from [Link]
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Pawnikar, S., Bhattarai, A., Wang, J., & Miao, Y. (2022). Binding Analysis Using Accelerated Molecular Dynamics Simulations and Future Perspectives. Dove Medical Press. Retrieved from [Link]
Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. (2023). RSC Publishing. Retrieved from [Link]
Smith, D. M., et al. (2016). HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK. PMC. Retrieved from [Link]
Lee, J., et al. (2021). CHARMM-GUI Ligand Designer for Template-Based Virtual Ligand Design in a Binding Site. Journal of Chemical Information and Modeling, 61(12), 5871–5881. Retrieved from [Link]
An MD View of Ligand Binding. (2025, December 6). MDPI. Retrieved from [Link]
Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations. (2023). PLOS. Retrieved from [Link]
Ghasemi, M., et al. (2022). The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation. Frontiers. Retrieved from [Link]
Understanding The Mechanism of Mutant HIV-1 Protease Resistance Against Darunavir Using Molecular Dynamic Study. (2021). SciSpace. Retrieved from [Link]
Yedidi, R.S., et al. (2013). Crystal structure of wild type HIV-1 protease in complex with darunavir. RCSB PDB. Retrieved from [Link]
The HIV protease inhibitor darunavir binding to the active site of Cryphonectria parasitica endothiapepsin. (2024). RCSB PDB. Retrieved from [Link]
HIV-1 Protease NL4-3 L90M Mutant in complex with darunavir. (2019). RCSB PDB. Retrieved from [Link]
Darunavir in Complex with a Human Immunodeficiency Virus Type 1 Protease Variant. (2011). RCSB PDB. Retrieved from [Link]
Crystal Structure of the inhibitor Darunavir (DRV) in complex with a multi-drug resistant HIV-1 protease variant. (2009). RCSB PDB. Retrieved from [Link]
chiral HPLC method development for (1R,2S)-Darunavir separation
Application Note: Advanced Chiral HPLC Method Development for the Separation of (1R,2S)-Darunavir Stereoisomers Executive Summary & Scientific Context Darunavir is a highly potent, second-generation HIV-1 protease inhibi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Chiral HPLC Method Development for the Separation of (1R,2S)-Darunavir Stereoisomers
Executive Summary & Scientific Context
Darunavir is a highly potent, second-generation HIV-1 protease inhibitor. Its molecular architecture is stereochemically complex, exhibiting stereoisomerism due to the presence of five distinct chiral centers—most notably within its bis-tetrahydrofuran (bis-THF) moiety and its transition-state isostere core[1]. Because stereoisomers can exhibit vastly different pharmacokinetic and toxicological profiles, regulatory agencies mandate that the enantiomeric and diastereomeric purity of Darunavir be routinely controlled via chiral High-Performance Liquid Chromatography (HPLC) in the API specifications[1].
This application note provides a comprehensive, field-proven methodology for developing and validating a chiral HPLC method for Darunavir. Rather than merely listing parameters, this guide explores the thermodynamic and mechanistic causality behind stationary phase selection and mobile phase chemistry, ensuring the resulting protocol is robust, reproducible, and self-validating.
Mechanistic Rationale for Chiral Recognition
Chiral discrimination of Darunavir requires a stationary phase capable of forming transient, stereoselective diastereomeric complexes with the analyte. Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for this application.
Stationary Phase Chemistry (The "Why"): The separation is driven by the supramolecular helical structure of derivatized amylose or cellulose. The carbamate linkages on the CSP provide critical sites for hydrogen bonding with the sulfonamide and hydroxyl groups of Darunavir. Simultaneously, the derivatized phenyl rings on the CSP engage in
π−π
interactions with the aniline and phenyl moieties of the drug[2].
Immobilized vs. Coated CSPs: Historically, coated columns like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) were used[2]. However, modern method development favors immobilized columns like Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)). Immobilization covalently bonds the chiral selector to the silica support, preventing polymer dissolution and allowing the use of a broader, more aggressive range of organic modifiers[3].
Chiral recognition mechanisms between Darunavir and polysaccharide CSPs.
Chromatographic Method Development Strategy
Mobile Phase Optimization
Normal-phase (NP) chromatography is highly effective for Darunavir chiral separation. A typical mobile phase consists of a non-polar hydrocarbon (n-hexane) and a polar organic modifier (ethanol or 2-propanol)[3].
Modifier Causality: The alcohol modifier actively competes with Darunavir for hydrogen-bonding sites on the CSP. Ethanol, being less sterically hindered than 2-propanol, typically yields shorter retention times but requires careful volume optimization to maintain enantioselectivity[3].
Additive Causality: Darunavir contains basic functional groups (aniline derivatives). Without an additive, secondary ion-exchange interactions between these basic amines and residual acidic silanols on the silica matrix cause severe peak tailing. The addition of 0.1% Diethylamine (DEA) acts as a masking agent for these silanols, ensuring sharp, symmetrical peaks[3].
Thermodynamic Tuning
Temperature plays a dual role in chiral HPLC. According to the Van't Hoff equation (
lnk′=−ΔH/RT+ΔS/R
), retention and selectivity are temperature-dependent. For Darunavir, enantioseparation on polysaccharide columns is generally enthalpy-driven[2]. Lowering the column temperature (e.g., from 40°C to 25°C) increases the analyte's residence time within the chiral cavities, enhancing resolution (
Rs
), albeit at the cost of broader peaks due to slower mass transfer kinetics[3].
Step-by-step workflow for Darunavir chiral HPLC method development.
Table 2: System Suitability and Validation Parameters
SST Parameter
Acceptance Criteria
Scientific Rationale
| Resolution (
Rs
) |
≥2.0
| Ensures baseline separation of (1R,2S)-Darunavir from its stereoisomers for accurate quantitation. |
| Tailing Factor (
Tf
) |
≤1.5
| Confirms adequate suppression of secondary silanol interactions by the DEA additive. |
| Retention Time RSD |
≤2.0%
| Validates the thermodynamic stability of the column and the precision of the pump delivery. |
Detailed Experimental Protocol: A Self-Validating System
This protocol utilizes an immobilized cellulose CSP based on optimized thermodynamic parameters to ensure a rugged, self-validating workflow.
Phase 1: System Preparation & Equilibration
Solvent Preparation: Mix HPLC-grade n-Hexane and Ethanol in a 50:50 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via ultrasonication for 15 minutes.
Causality: Degassing prevents micro-bubble formation in the pump heads, which leads to baseline noise and retention time shifts.
Column Installation: Install a Chiralpak IC column (250 mm × 4.6 mm, 5 µm).
Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes.
Causality: Polysaccharide CSPs require extended equilibration times to allow the polymer chains to swell uniformly and establish a stable chiral cavity conformation.
Phase 2: Sample Preparation
Diluent Selection: Strictly use the mobile phase (Hexane/EtOH/DEA) as the sample diluent.
Causality: Injecting samples dissolved in strong solvents (like 100% methanol or DMSO) causes "solvent shock," leading to peak distortion, fronting, and total loss of chiral resolution.
Concentration: Prepare the (1R,2S)-Darunavir standard at 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Phase 3: Chromatographic Acquisition
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Causality: Must be strictly maintained via a column oven to ensure thermodynamic consistency, as chiral recognition is highly temperature-sensitive[3].
Detection: UV at 265 nm (optimal absorbance for the sulfonamide/aniline chromophores of Darunavir).
Injection Volume: 10 µL.
Phase 4: System Suitability Testing (Self-Validation)
Inject a system suitability solution containing a known spiked mixture of Darunavir stereoisomers.
Validation Gate: The system is considered valid only if the criteria in Table 2 are met.
Troubleshooting: If
Tf>1.5
, verify the DEA concentration and ensure the mobile phase is freshly prepared. If
Rs<2.0
, lower the column temperature by 5°C to increase the enthalpic contribution to the separation.
Application Note: Mass Spectrometry Fragmentation Profiling and Quantification of (1R,2S)-Darunavir
Introduction & Structural Significance (1R,2S)-Darunavir (CAS No: 1402142-63-5) is a critical stereoisomeric impurity of the frontline HIV-1 protease inhibitor, Darunavir[1]. While the active pharmaceutical ingredient (A...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Significance
(1R,2S)-Darunavir (CAS No: 1402142-63-5) is a critical stereoisomeric impurity of the frontline HIV-1 protease inhibitor, Darunavir[1]. While the active pharmaceutical ingredient (API) possesses a (1S,2R) configuration at its core benzyl-hydroxypropyl moiety, the (1R,2S) diastereomer can form during synthesis and must be strictly monitored under ICH guidelines.
Because diastereomers share identical exact masses and atomic connectivity, their mass spectrometry (MS) fragmentation patterns are highly similar. However, distinguishing the (1R,2S) impurity from the active API requires a highly optimized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow. This application note details the mechanistic fragmentation pathways of the Darunavir molecular scaffold and provides a self-validating protocol for its isolation and quantification[2][3].
Mechanistic MS/MS Fragmentation Pathway
Understanding the causality behind the fragmentation of (1R,2S)-Darunavir is essential for robust Multiple Reaction Monitoring (MRM) method development. Under Electrospray Ionization in positive mode (ESI+), the molecule readily forms a stable protonated pseudomolecular ion
[M+H]+
at m/z 548[4].
When subjected to Collision-Induced Dissociation (CID), the molecule does not fragment randomly; cleavage is dictated by the relative bond dissociation energies and the stability of the resulting product ions:
Carbamate Cleavage (Low Collision Energy): The carbamate linkage is the most labile site on the molecule. Protonation at the carbamate nitrogen or oxygen weakens the adjacent C-O bond. At lower collision energies (15–20 eV), this results in the facile neutral loss of the hexahydrofuro[2,3-b]furan-3-yl moiety (156 Da), yielding a highly abundant product ion at m/z 392[2][5]. Alternatively, charge retention on the bis-tetrahydrofuran (bis-THF) group yields the m/z 156 cation[4].
Sulfonamide Cleavage (High Collision Energy): The sulfonamide bond is significantly more robust. At elevated collision energies (30–45 eV), the m/z 392 precursor undergoes secondary fragmentation (MS³) to cleave the aminophenylsulfonyl group, generating the m/z 241 and m/z 202 diagnostic ions[2][4].
Aliphatic Cleavage: Extreme CID conditions drive the breakdown of the remaining aliphatic chain, yielding lower mass fragments such as m/z 113[4].
Fig 1. Collision-Induced Dissociation (CID) fragmentation pathway of (1R,2S)-Darunavir.
Quantitative Data & Fragment Assignments
To establish a self-validating assay, it is critical to monitor both a quantifier and a qualifier ion. The ratio between these transitions ensures that the integrated peak is genuinely the target analyte and not an isobaric matrix interference.
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss (Da)
Structural Assignment / Mechanism
Optimal CE (eV)
MRM Role
548.3
392.1
156.2
Loss of hexahydrofuro[2,3-b]furan-3-yl carbamate
18
Quantifier
548.3
156.1
392.2
Charge retention on bis-THF carbamate cation
22
Qualifier 1
548.3
241.1
307.2
Cleavage of C-N bond & sulfonamide loss
35
Qualifier 2
548.3
113.1
435.2
Deep aliphatic chain cleavage
45
Structural ID
Table 1: Summary of established MS/MS transitions for (1R,2S)-Darunavir[4][5].
Experimental Protocol: LC-MS/MS Method
Because (1R,2S)-Darunavir and (1S,2R)-Darunavir yield identical MS/MS spectra, baseline chromatographic resolution is the only way to accurately quantify the impurity. The following protocol leverages a slightly acidic mobile phase to suppress silanol interactions on the stationary phase, ensuring sharp peak shapes and reproducible retention times[3].
Fig 2. UHPLC-MS/MS analytical workflow for the quantification of (1R,2S)-Darunavir.
Step 1: Sample and Standard Preparation
Accurately weigh 1.0 mg of (1R,2S)-Darunavir reference standard[1].
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock solution using a diluent of 50:50 Methanol:Water to achieve a working concentration of 10–500 ng/mL. Note: Avoid 100% organic diluents in the final step to prevent solvent-induced peak distortion (solvent effect) upon injection.
Step 2: UHPLC Chromatographic Separation
Column: Hibar Purospher C18 or Zorbax Eclipse XDB-C18 (100 mm × 2.1 mm, 1.8 µm)[3].
Mobile Phase A: 2 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: The acidic pH ensures the primary amine of the aniline moiety remains fully protonated, increasing polarity and improving interaction with the aqueous phase.
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
Gradient Program:
0.0 - 1.0 min: 20% B
1.0 - 5.0 min: Ramp to 60% B
5.0 - 7.0 min: Ramp to 95% B
7.0 - 8.5 min: Hold at 95% B
8.5 - 10.0 min: Re-equilibrate at 20% B
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry Parameters (ESI+)
Ion Source: Electrospray Ionization (ESI) in Positive mode.
Capillary Voltage: 4.5 kV.
Desolvation Temperature: 400°C.
Desolvation Gas (N₂): 800 L/hr.
Collision Gas: Argon or ultra-high purity Nitrogen (pressure optimized per instrument manufacturer guidelines).
MRM Setup: Program the mass spectrometer to monitor the m/z 548.3 → 392.1 transition (Quantifier, CE 18 eV) and m/z 548.3 → 156.1 (Qualifier, CE 22 eV).
Step 4: System Suitability and Validation
Before analyzing unknown samples, inject the working standard six times. The system is considered self-validated and suitable if:
The relative standard deviation (RSD) of the m/z 392.1 peak area is ≤ 2.0%.
The ion ratio between the qualifier (m/z 156.1) and quantifier (m/z 392.1) remains within ±15% of the established standard average.
The chromatographic resolution (
Rs
) between (1R,2S)-Darunavir and the (1S,2R)-Darunavir API is ≥ 1.5.
References
(1R,2S)
Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues
Source: NIH / PMC
URL
Source: Academia.
Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects
Source: ResearchGate / Drug Metabolism and Disposition
URL
Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS
Source: NIH / PMC
URL
Application Note & Protocol: Assessing the Permeability of (1R,2S)-Darunavir Using a Caco-2 Cell-Based Assay
Introduction: The Critical Role of Permeability in Darunavir's Efficacy (1R,2S)-Darunavir is a potent protease inhibitor, a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection. Its therapeutic s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Permeability in Darunavir's Efficacy
(1R,2S)-Darunavir is a potent protease inhibitor, a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection. Its therapeutic success is contingent not only on its intrinsic antiviral activity but also on its ability to reach the systemic circulation and penetrate target cells and tissues. Oral bioavailability, a key determinant of a drug's effectiveness, is significantly influenced by its permeability across the intestinal epithelium. Consequently, the in vitro assessment of Darunavir's permeability is an indispensable step in drug development and formulation optimization.
This application note provides a comprehensive, step-by-step protocol for determining the permeability of (1R,2S)-Darunavir using the Caco-2 cell monolayer model. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, exhibiting tight junctions and expressing key transporters. This model is widely accepted by regulatory agencies as a reliable tool for predicting in vivo drug absorption. We will delve into the rationale behind each procedural step, ensuring a robust and reproducible assay.
Assay Principle: The Caco-2 Bidirectional Permeability Assay
The Caco-2 permeability assay measures the rate at which a compound traverses a confluent monolayer of Caco-2 cells. The assay is bidirectional, assessing both apical (AP) to basolateral (BL) and basolateral (BL) to apical (AP) transport. This allows for the calculation of the apparent permeability coefficient (Papp), a key parameter for classifying a drug's absorption potential. Furthermore, the efflux ratio (Papp(BL-AP) / Papp(AP-BL)) can indicate the involvement of active efflux transporters, such as P-glycoprotein (P-gp), which can limit a drug's bioavailability.
Experimental Workflow
Figure 1: Overview of the Caco-2 permeability assay workflow, from cell culture to data analysis.
Materials and Reagents
Reagent/Material
Supplier
Notes
Caco-2 Cell Line
ATCC
Use between passages 30 and 50.
Dulbecco's Modified Eagle's Medium (DMEM)
Gibco
High glucose formulation.
Fetal Bovine Serum (FBS)
Gibco
Heat-inactivated.
Non-Essential Amino Acids (NEAA)
Gibco
1% (v/v) final concentration.
Penicillin-Streptomycin
Gibco
1% (v/v) final concentration.
Trypsin-EDTA (0.25%)
Gibco
For cell detachment.
Hank's Balanced Salt Solution (HBSS)
Gibco
With Ca2+ and Mg2+.
Transwell® Permeable Supports
Corning
12-well or 24-well format, 0.4 µm pore size.
(1R,2S)-Darunavir
Sigma-Aldrich
Purity ≥98%.
Propranolol (High Permeability Control)
Sigma-Aldrich
Atenolol (Low Permeability Control)
Sigma-Aldrich
Lucifer Yellow
Sigma-Aldrich
For monolayer integrity assessment.
Acetonitrile (ACN)
Fisher Sci.
LC-MS grade.
Formic Acid
Fisher Sci.
LC-MS grade.
Protocol: Step-by-Step Methodology
Part 1: Caco-2 Cell Culture and Seeding
Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Subculturing: Passage the cells every 3-4 days when they reach 80-90% confluency. Do not allow the cells to become over-confluent.
Seeding on Transwell® Inserts:
Pre-wet the Transwell® inserts with culture medium for at least 1 hour.
Trypsinize the Caco-2 cells and resuspend them in fresh culture medium.
Seed the cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².
Add fresh culture medium to the basolateral chamber.
Cell Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.
Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter.
TEER values should be >250 Ω·cm² to confirm monolayer integrity. Discard any wells that do not meet this criterion.
Preparation of Assay Solutions:
Prepare a stock solution of (1R,2S)-Darunavir in a suitable solvent (e.g., DMSO) and then dilute it in pre-warmed HBSS to the final working concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.
Prepare assay solutions for the control compounds (Propranolol and Atenolol) in the same manner.
Transport Experiment (AP to BL):
Carefully remove the culture medium from both the apical and basolateral chambers.
Wash the cell monolayer twice with pre-warmed HBSS.
Add the Darunavir-containing HBSS to the apical chamber (donor).
Add fresh, pre-warmed HBSS to the basolateral chamber (receiver).
Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
At the end of the incubation, collect samples from both chambers for analysis.
Transport Experiment (BL to AP):
Follow the same procedure as above, but add the Darunavir-containing HBSS to the basolateral chamber (donor) and fresh HBSS to the apical chamber (receiver).
Lucifer Yellow Integrity Test (Post-Assay):
After the transport experiment, assess the integrity of the monolayer by performing a Lucifer Yellow permeability assay. The Papp of Lucifer Yellow should be <10 x 10^-6 cm/s.
Part 3: Sample Analysis and Data Interpretation
Quantification of Darunavir:
Analyze the concentration of Darunavir in the donor and receiver compartments using a validated LC-MS/MS method. This method provides the necessary sensitivity and selectivity for accurate quantification.
Calculation of Apparent Permeability Coefficient (Papp):
Calculate Papp using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
dQ/dt is the rate of drug appearance in the receiver chamber.
A is the surface area of the Transwell® membrane.
C0 is the initial concentration of the drug in the donor chamber.
Calculation of Efflux Ratio:
Calculate the efflux ratio by dividing the Papp value from the BL to AP direction by the Papp value from the AP to BL direction:
Efflux Ratio = Papp (BL-AP) / Papp (AP-BL)
An efflux ratio >2 suggests the involvement of active efflux transporters.
Data Interpretation and Classification
Parameter
Value
Interpretation
Papp (AP-BL)
> 10 x 10^-6 cm/s
High Permeability
1 - 10 x 10^-6 cm/s
Moderate Permeability
< 1 x 10^-6 cm/s
Low Permeability
Efflux Ratio
> 2
Potential substrate for efflux transporters (e.g., P-gp).
≤ 2
Efflux is not a major mechanism of transport.
Recovery (%)
80-120%
The assay is considered valid.
Pathway Visualization: Darunavir Transport Across Caco-2 Monolayer
Figure 2: Bidirectional transport of Darunavir across the Caco-2 cell monolayer.
Conclusion
The Caco-2 cell-based permeability assay is a robust and reliable method for assessing the intestinal absorption potential of (1R,2S)-Darunavir. By following the detailed protocol outlined in this application note, researchers can generate high-quality, reproducible data to inform drug development decisions. The bidirectional nature of the assay also provides valuable insights into the potential for active efflux, a critical factor influencing the oral bioavailability of many pharmaceutical compounds. Accurate determination of Darunavir's permeability characteristics is essential for optimizing its formulation and ensuring its therapeutic efficacy in the treatment of HIV.
References
Darunavir, PubChem, National Center for Biotechnology Information. [Link]
PREZISTA® (darunavir) tablets, for oral use, Janssen Therapeutics, Division of Janssen Products, LP. [Link]
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 models. Nature Protocols, 2(9), 2111-2119. [Link]
Srinivasan, B., Kolli, A. R., Esch, M. B., Abaci, H. E., Shuler, M. L., & Hickman, J. J. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation, 20(2), 107-126. [Link]
D'Avolio, A., Simiele, M., Siccardi, M., Baietto, L., Sciandra, M., & Di Perri, G. (2008). A new HPLC-MS method for the simultaneous quantification of the HIV-protease inhibitors amprenavir, atazanavir, darunavir, indinavir, lopinavir, ritonavir, saquinavir and tipranavir in human plasma. Journal of Mass Spectrometry, 43(9), 1261-1270. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Stereochemical Optimization in (1R,2S)-Darunavir Synthesis
Overview Synthesizing the (1R,2S) stereoisomer of Darunavir—or optimizing the core stereocenters of related HIV-1 protease inhibitors—requires rigorous control over two distinct chiral domains: the (3R,3aS,6aR)-hexahydro...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Synthesizing the (1R,2S) stereoisomer of Darunavir—or optimizing the core stereocenters of related HIV-1 protease inhibitors—requires rigorous control over two distinct chiral domains: the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF) P2 ligand and the (1R,2S) core amine-epoxide intermediate. This technical guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you resolve enantiomeric excess (ee) and diastereomeric excess (de) degradation during your workflows.
Module A: Troubleshooting the bis-THF Ligand Synthesis
Symptom : The final bis-THF alcohol exhibits an ee of <95%, leading to downstream diastereomeric mixtures when coupled to the Darunavir core.
Mechanistic Causality :
The synthesis of the (3R,3aS,6aR)-bis-THF ligand often relies on a Noyori Asymmetric Transfer Hydrogenation (ATH) coupled with Dynamic Kinetic Resolution (DKR) of a racemic alpha-acyl butyrolactone or related ketone precursor[1]. The DKR process dictates that the rate of substrate epimerization (via enolization) must be significantly faster than the rate of ruthenium-catalyzed reduction[2]. If the reaction medium is insufficiently basic, or if the formic acid/triethylamine (HCOOH/Et
3
N) azeotrope ratio shifts, the epimerization stalls. Consequently, the RuCl catalyst reduces the racemic mixture kinetically, destroying the ee[3].
Validated Protocol: Optimized Ru-Catalyzed ATH with DKR
To ensure >99% ee for the bis-THF precursor:
Preparation : Dry all glassware. Dissolve the racemic ketone precursor (1.0 eq) in anhydrous CH
2
Cl
2
(0.1 M concentration) under an argon atmosphere.
Azeotrope Addition : Cool the solution to 0 °C. Add a strictly controlled 1:2 molar ratio of Et
3
N to HCOOH[2]. Critical Step: Do not use pre-mixed commercial azeotropes that have been exposed to air, as moisture alters the pH and halts DKR.
Catalyst Introduction : Add 0.5 mol% of the Noyori catalyst, RuCl[2].
Reaction : Remove the ice bath and stir at 23 °C for 7 hours[2]. Monitor conversion via chiral HPLC.
Quench : Quench with saturated aqueous NaHCO
3
to neutralize the formic acid, preventing post-reaction epimerization of the resulting alcohol. Extract with CH
2
Cl
2
and dry over Na
2
SO
4
.
Fig 1: Workflow of Ru-catalyzed ATH with DKR for bis-THF synthesis.
Module B: Troubleshooting the (1R,2S) Core Epoxide Opening
Symptom : Loss of stereochemical integrity (epimerization) during the conversion of the chiral epoxide to the sulfonamide intermediate.
Mechanistic Causality :
The (1R,2S) core of this Darunavir isomer is derived from the regioselective opening of a (2R,3R)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane intermediate[4]. The epoxide opening with isobutylamine is an S
N
2 process that must occur at the less hindered terminal carbon[5]. If the reaction temperature exceeds 80 °C, or if the subsequent sulfonylation step uses an excessively strong base, the alpha-proton adjacent to the Boc-protected amine can undergo deprotonation. This reversible deprotonation leads to epimerization at the C3 position, drastically reducing the ee of the isolated product[6].
Validated Protocol: Isobutylamine Opening and Sulfonylation
Epoxide Opening : Suspend the chiral epoxide (1.0 eq) in isopropanol. Add isobutylamine (10.0 eq) to ensure pseudo-first-order kinetics and suppress dimerization[5].
Heating : Heat the mixture strictly to 80 °C for 12 hours[7]. Do not exceed 80 °C.
Concentration : Evaporate the unreacted isobutylamine and solvent under reduced pressure to yield the crude azidoalcohol/aminoalcohol.
Sulfonylation : Dissolve the crude intermediate in anhydrous CH
2
Cl
2
. Add Et
3
N (1.5 eq) and cool to 0 °C.
Coupling : Slowly add p-nitrobenzenesulfonyl chloride (1.1 eq)[5]. Stir for 2 hours at room temperature, then quench with water to yield the stereopure intermediate.
Fig 2: Regioselective epoxide opening and sulfonylation pathway.
Data Presentation: Optimization Parameters
Table 1: Impact of ATH Conditions on bis-THF Enantiomeric Excess
Catalyst System
HCOOH : Et
3
N Ratio
Temperature
DKR Efficiency
Final ee (%)
RuCl[(R,R)-TsDPEN]
1 : 2
23 °C
Optimal
> 98%
RuCl[(R,R)-TsDPEN]
5 : 2 (Acidic)
23 °C
Poor (No Epimerization)
< 40%
RuCl[(R,R)-TsDPEN]
1 : 2
60 °C
Catalyst Degradation
75%
RuCl[(S,S)-TsDPEN]
1 : 2
23 °C
Optimal
> 98% (ent-product)
Frequently Asked Questions (FAQs)
Q: Why am I detecting the "difuranyl impurity" in my final product, and does it affect my ee measurements?A: The difuranyl impurity occurs during the final coupling of the bis-THF ligand to the sulfonamide core. It forms when an excess of the activated bis-THF carbonate reacts with secondary amines or hydroxyl groups on the core[8]. While it does not directly alter the ee of the main product, it co-elutes on many standard chiral stationary phases, artificially skewing your ee integration. Ensure you use N-methyl-2-pyrrolidinone (NMP) as a solvent and strictly control the stoichiometry of the activated carbonate to suppress this impurity[8].
Q: Can I use enzymatic resolution if my chemical synthesis of the bis-THF ligand yields low ee?A: Yes. If your Evans-Mukaiyama aldol or ATH fails, you can perform an enzymatic kinetic resolution. For instance, treating the racemic bicyclic alcohol with vinyl acetate and Amano lipase PS-30 in THF selectively acetylates one enantiomer, allowing you to isolate the desired optically pure alcohol after column chromatography[9]. However, this caps your theoretical yield at 50%, making DKR the superior industrial choice.
Q: My isocitric acid chiral pool synthesis for the bis-THF side chain is yielding diastereomeric mixtures. Why?A: When synthesizing the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from monopotassium isocitrate, the reduction of the intermediate amide with lithium aluminum hydride (LAH) creates a transient aminal-triol[10]. If the acidic workup is rushed or the pH is not lowered sufficiently, the subsequent in situ cyclization to the bicyclic acetal will lack thermodynamic control, resulting in a mixture of diastereomers. Ensure a complete acidic workup to drive the equilibrium entirely to the thermodynamically favored cis-fused bicyclic system[10].
References
Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors. nih.gov. 5
Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. acs.org. 10
US8829208B2 - Process for the preparation of darunavir and darunavir intermediates. google.com. 7
Synthesis of a Key Subunit of HIV-1 Protease Inhibitor Darunavir: Ru-Catalyzed Asymmetric Transfer Hydrogenation. thieme-connect.com. 1
Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. nih.gov. 3
Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands. nih.gov.9
US8703980B2 - Process for the preparation of darunavir. google.com. 8
CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates. google.com.4
US20120296101A1 - Process for the preparation of darunavir and darunavir intermediates. google.com. 6
Technical Support Center: Troubleshooting Chiral Resolution of Darunavir Stereoisomers
Darunavir is a potent, non-peptidic HIV-1 protease inhibitor containing multiple stereocenters[1]. Its clinical efficacy relies strictly on the precise spatial arrangement of its functional groups, particularly the bicyc...
Author: BenchChem Technical Support Team. Date: April 2026
Darunavir is a potent, non-peptidic HIV-1 protease inhibitor containing multiple stereocenters[1]. Its clinical efficacy relies strictly on the precise spatial arrangement of its functional groups, particularly the bicyclic bis-tetrahydrofuran (bis-THF) moiety and the core hydroxyethyl amine scaffold[2][3]. Because only specific enantiomers exhibit the required biological activity against multidrug-resistant HIV strains, achieving high chiral purity during synthesis and analyzing it accurately are critical[1][4].
This support center provides actionable, causality-driven troubleshooting for the two primary bottlenecks in Darunavir production and analysis: Chiral Chromatography (HPLC) and Enzymatic Kinetic Resolution .
Q1: I am experiencing poor baseline resolution (
Rs<1.5
) of Darunavir enantiomers on a polysaccharide-based chiral stationary phase (CSP). How do I optimize the separation?
Root Cause Analysis:
Darunavir interacts with polysaccharide CSPs (such as amylose or cellulose derivatives) primarily through hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral cavities of the stationary phase[5]. Poor resolution typically stems from an improper choice of organic modifier or a temperature mismatch that disrupts the enthalpy-entropy compensation mechanism[6]. Thermodynamic evaluations on immobilized cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) demonstrate that retention and stereoselectivity are highly dependent on the steric bulk and hydrogen-bonding capacity of the alcohol modifier[6].
Column Selection: Begin with an immobilized CSP (e.g., Chiralpak IC or IA) to allow a broader range of mobile phase solvents without degrading the stationary phase[6][7].
Mobile Phase Preparation: Prepare a base normal-phase eluent of n-hexane. Add an organic modifier (ethanol or 2-propanol) at 20–30% v/v[6].
Additive Inclusion: Add 0.1% v/v Diethylamine (DEA) to the mobile phase[6][8]. DEA suppresses secondary interactions between the basic amine groups of Darunavir and residual silanols on the silica support, sharpening peaks and preventing tailing.
Temperature Profiling: Run the method at 25°C, 35°C, and 45°C. Construct a Van 't Hoff plot (
lnk′
vs
1/T
). Lower temperatures generally increase resolution (
Rs
) by favoring enthalpic interactions, though they may broaden peaks[6][8].
Validation: Inject a racemic standard. A successfully optimized method will yield an
Rs≥2.0
with a symmetry factor between 0.9 and 1.2.
Table 1: Quantitative Impact of Organic Modifiers on Darunavir Resolution
(Conditions: Chiralpak IC, n-Hexane/Modifier/DEA, 25°C)
Organic Modifier
Volume %
Retention Factor (
k1
)
Selectivity (
α
)
Resolution (
Rs
)
Ethanol
30%
2.15
1.42
2.85
1-Propanol
30%
1.98
1.35
2.40
2-Propanol
30%
1.65
1.28
1.95
Note: Ethanol provides optimal hydrogen-bonding dynamics for Darunavir on cellulose-based CSPs, yielding the highest resolution[6].
Workflow for optimizing chiral HPLC separation of Darunavir stereoisomers.
Q2: Why does my retention time drift significantly after 50 injections on a coated amylose column (e.g., Chiralpak AD-H)?
Root Cause Analysis:
Coated CSPs are highly susceptible to stationary phase dissolution if exposed to "forbidden" solvents (e.g., ethyl acetate, chloroform) or aggressive pressure fluctuations[8]. Even trace amounts of these solvents in sample diluents can strip the physically adsorbed amylose tris(3,5-dimethylphenylcarbamate) coating from the silica gel[8].
Solution: Switch to a covalently immobilized equivalent (e.g., Chiralpak IA) if sample diluents cannot be strictly controlled[8]. If using coated columns, ensure the sample is dissolved only in the exact mobile phase used for the run.
Q3: During the enzymatic resolution of the Darunavir bis-THF intermediate, my enantiomeric excess (ee) is plateauing at 85%, and the yield is low. What is causing this?
Root Cause Analysis:
The synthesis of the (3R, 3aS, 6aR)-hexahydrofuro[2, 3-b] furan-3-ol intermediate often utilizes Candida antarctica lipase B (CAL-B) for the kinetic resolution of its racemic acetate precursor[9]. A plateau in ee and yield is directly linked to pH drift during the hydrolysis reaction. As the reaction progresses, acetic acid is released, dropping the pH. If the pH falls below 6.0, the enzyme denatures. Furthermore, emulsion formation from mechanical grinding limits substrate-enzyme contact[9].
Self-Validating Protocol: Optimized Enzymatic Resolution using Immobilized CAL-B
Substrate Preparation: Dissolve the racemic bis-THF acetate intermediate in a minimal amount of compatible co-solvent to enhance aqueous solubility without precipitating the enzyme[9].
Buffer Equilibration: Suspend immobilized CAL-B in a 0.1 M phosphate buffer. Critical Step: Maintain the pH strictly between 6.0 and 6.5[9]. Use an autotitrator with 1M NaOH to neutralize the released acetic acid and hold the pH steady.
Temperature Control: Maintain the bioreactor at 37°C–43°C[9]. Temperatures >45°C will rapidly deactivate CAL-B, while <35°C reduces the kinetic rate, leading to incomplete resolution.
Agitation: Use a Rotating Bed Reactor (RBR) instead of standard magnetic stirring[9]. Magnetic stir bars physically grind the immobilized enzyme beads, leading to fine particle generation, emulsion formation, and loss of recyclable activity[9].
Product Isolation: Filter the immobilized enzyme (reusable for up to 11 cycles if RBR is used)[9]. Extract the chiral alcohol product using ethyl acetate. The unreacted undesired acetate remains in the organic phase and can be separated via standard chromatography.
Table 2: Effect of pH and Temperature on Enzymatic Resolution of bis-THF Acetate
pH Range
Temperature (°C)
Yield (w/w)
Chiral Purity (ee %)
Enzyme Recyclability
5.0 - 5.5
37
0.25
92.5%
5 cycles
6.0 - 6.5
40
0.40
99.87%
11 cycles
7.0 - 7.5
40
0.33
96.0%
8 cycles
6.0 - 6.5
50
0.15
85.0%
1 cycle (Denatured)
Note: Maintaining pH 6.0-6.5 at 40°C maximizes both yield and chiral purity while preserving enzyme integrity[9].
Enzymatic kinetic resolution of Darunavir bis-THF intermediate using immobilized CAL-B.
References
Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs
Synergy Publishers
URL:[Link]
Development of an Improved Selective Enzymatic Process for Darunavir Intermediate
Academia.edu
URL: [Link]
Thermodynamic Evaluation of Immobilized Cellulose Tris(3,5-Dichlorophenylcarbamate) as a Stationary Phase for Liquid Chromatographic Separation of Darunavir Enantiomers
Oxford Academic
URL:[Link]
Liquid Chromatographic Separation of Darunavir Enantiomers on Coated and Immobilized Amylose Tris(3, 5-Dimethylphenylcarbamate) Chiral Stationary Phases
ResearchGate
URL: [Link]
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)
PMC - National Institutes of Health
URL: [Link]
Process for the preparation of darunavir and darunavir intermediates (Patent CA2784398A1)
An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis
ACS Publications
URL:[Link]
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives
PMC - National Institutes of Health
URL: [Link]
overcoming low aqueous solubility of (1R,2S)-Darunavir in biological assays
Welcome to the Technical Support Center for (1R,2S)-Darunavir assay optimization. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical bottlenecks of working with Darunav...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (1R,2S)-Darunavir assay optimization. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical bottlenecks of working with Darunavir in biological systems.
Darunavir is a Biopharmaceutics Classification System (BCS) Class II antiretroviral drug, characterized by high permeability but notoriously low aqueous solubility[1]. Its highly lipophilic nature (Log P ~3.94) and stable crystalline lattice present significant challenges for in vitro studies, frequently leading to micro-precipitation, inconsistent dose-response curves, and solvent-induced cytotoxicity[1][2].
This guide provides the mechanistic causality behind these failures and equips you with self-validating protocols to ensure your assay readouts reflect true pharmacological activity, rather than physical formulation errors.
I. Quantitative Solubility Metrics
Before troubleshooting, it is critical to understand the absolute thermodynamic solubility limits of Darunavir across different vehicles. Exceeding these limits guarantees precipitation.
Solvent / Formulation Strategy
Apparent Solubility
Fold-Enhancement
Mechanistic Driver
Purified Water (20°C)
~0.15 mg/mL
Baseline
High crystal lattice energy restricts dissolution[1][2].
Hydrophobic cavity shielding alters crystalline form to amorphous[4].
PEG 400 / PEG 6000 (15% w/v)
~1.30 mg/mL
9.29x
Extensive hydrophilic interactions act as a co-solvent sink[2].
Solid Dispersion (Kolliphor TPGS)
>98% release in 90 min
N/A (Kinetic)
Polymer traps drug in a high-energy amorphous state[5].
II. Troubleshooting Guide & FAQs
Q1: Why does my Darunavir, which is perfectly dissolved in a DMSO stock, precipitate immediately upon addition to the cell culture medium?A1: This is a classic physical chemistry failure known as "solvent-shift" precipitation[1]. DMSO is completely miscible with water. When you pipette a highly concentrated DMSO stock (e.g., 100 mM) into an aqueous buffer, the DMSO diffuses away from the Darunavir molecules into the bulk water at a rate faster than the drug can be solvated by the aqueous medium. The local microenvironment around the Darunavir instantaneously shifts from organic to aqueous, dropping the solubility limit drastically. Lacking solvation, the hydrophobic molecules rapidly nucleate and crash out of solution[1].
Correction: Never spike high-concentration DMSO stocks directly into bulk media. Use intermediate serial dilutions or employ a formulation strategy (see Protocols below).
Q2: My biochemical assay readouts are highly variable between technical replicates. What is happening?A2: High variability is the hallmark of sub-visible micro-precipitation. Even if macroscopic crystals are not visible to the naked eye, colloidal aggregates of Darunavir can form[1]. Because aggregates cannot bind to the target protease, the actual concentration of free, monomeric Darunavir in your well is lower—and more variable—than your calculated molarity.
Correction: Always validate your final working solutions. Filter the final assay medium through a 0.22 µm PTFE membrane to remove aggregates, and quantify the true dissolved concentration using a validated analytical method like HPLC or UV-Vis spectrophotometry[1].
Q3: How do I minimize cytotoxicity while maintaining Darunavir in solution for cell-based assays?A3: High concentrations of DMSO cause lipid bilayer disruption and off-target cellular toxicity[3]. The final DMSO concentration in your culture must be kept strictly at or below 0.1% v/v[1][3]. If achieving your target Darunavir concentration requires exceeding 0.1% DMSO, you must abandon simple co-solvents and switch to a structural solubilization strategy, such as β-cyclodextrin complexation[1][4].
III. Validated Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not skip the verification steps.
Causality: β-cyclodextrin features a hydrophobic inner cavity and a hydrophilic exterior. Darunavir partitions into this cavity, shielding its lipophilic moieties from the aqueous environment. This effectively changes its solid-state nature to an amorphous inclusion complex, boosting solubility up to 28-fold depending on the buffer[1][4].
Preparation: Prepare a physiologically relevant buffer (e.g., Phosphate Buffer pH 6.8 or Acetate Buffer pH 4.5). Pre-heat 5 mL of the medium to 37°C[4].
Complexation: Add an excess amount of Darunavir powder (e.g., equivalent to 5 mg) to the buffer containing β-cyclodextrin[4].
Equilibration: Seal the tubes with Parafilm and incubate in an orbital shaking platform at 37°C and 60 rpm for exactly 72 hours. This duration is critical to achieve thermodynamic equilibrium[4].
Filtration (Self-Validation): Filter the suspension through a 0.45 µm or 0.22 µm hydrophilic PTFE membrane. This step physically separates the soluble inclusion complex from uncomplexed, crystalline Darunavir[1][4].
Quantification: Dilute the filtrate and measure absorbance via UV-Vis spectrophotometry at 267 nm to confirm the exact molarity before applying to your assay[1][4].
Storage: To prevent degradation, freeze the solution at -40°C and lyophilize to obtain a stable solid powder of the Darunavir:β-Cyclodextrin complex for future reconstitution[1].
Protocol B: Solid Dispersion via Spray Drying for Permeability Assays
Causality: Spray drying Darunavir with a polymer like Kolliphor TPGS traps the drug in a high-energy amorphous state, preventing recrystallization. Furthermore, Kolliphor TPGS acts as a P-glycoprotein (P-gp) efflux inhibitor, making this protocol highly advantageous for Caco-2 permeability or in vivo absorption assays[5].
Solvent Mixing: Dissolve Darunavir and Kolliphor TPGS in a 1:2 molar ratio using a volatile organic solvent (e.g., methylene dichloride or ethanol)[5].
Spray Drying: Process the solution through a laboratory spray dryer under optimized inlet/outlet temperatures to rapidly evaporate the solvent, forcing the drug and polymer to co-precipitate into an amorphous solid dispersion[5].
Reconstitution: Dissolve the resulting powder in your assay buffer immediately prior to use. Expect a rapid dissolution profile, achieving near 100% drug release within 15 to 90 minutes[5].
IV. Mechanistic & Workflow Visualizations
Fig 1: Mechanism of solvent-shift precipitation versus cyclodextrin-mediated solubilization.
Fig 2: Decision matrix for selecting Darunavir solubility enhancement strategies in assays.
V. References
1.[1] How to improve the aqueous solubility of (+)-Darunavir for in vitro assays - Benchchem. 1
2.[3] Optimizing Darunavir Ethanolate Dosage in Cell Culture: A Technical Support Guide - Benchchem. 3
3.[5] Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC. 5
4.[4] β-Cyclodextrin Complex on the Solubility of Darunavir - Open Access Journals (Research and Reviews). 4
5.[2] Intranasal Delivery of Darunavir-Loaded Mucoadhesive In Situ Gel: Experimental Design, In Vitro Evaluation, and Pharmacokinetic Studies - MDPI. 2
Achieving Baseline Separation of (1R,2S)-Darunavir in LC-MS: Technical Troubleshooting Guide
Executive Summary Darunavir (DRV) is a highly potent HIV-1 protease inhibitor characterized by a complex structure with multiple stereocenters[1]. During chemical synthesis or under specific stress conditions, stereoisom...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Darunavir (DRV) is a highly potent HIV-1 protease inhibitor characterized by a complex structure with multiple stereocenters[1]. During chemical synthesis or under specific stress conditions, stereoisomeric impurities such as (1R,2S)-Darunavir (CAS 1402142-63-5) can emerge. Because diastereomers possess identical molecular weights (m/z 548.3) and highly similar fragmentation patterns, mass spectrometry alone cannot distinguish them. Baseline chromatographic separation (Resolution,
Rs≥1.5
) prior to ionization is an absolute requirement for accurate pharmacokinetic profiling and quality control.
This guide provides field-proven, causality-driven strategies to overcome co-elution issues and establish a self-validating LC-MS/MS workflow.
Q: Why does my standard C18 column fail to separate Darunavir from the (1R,2S) impurity?A: Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Because diastereomers like (1R,2S)-Darunavir and the active (1S,2R) API have nearly identical hydrophobicities, they co-elute. To achieve separation, you must exploit shape selectivity and steric interactions.
Causality & Solution: Switch to a Pentafluorophenyl (PFP) column or a Reversed-Phase Chiral column (e.g., immobilized polysaccharide)[2]. PFP columns offer dipole-dipole,
π−π
, and steric interactions that differentiate the spatial arrangement of the hydroxyethylamino core, allowing the stationary phase to "recognize" the 3D shape of the (1R,2S) epimer.
Q: I was advised to use a normal-phase chiral column, but I am using LC-MS. What is the alternative?A: Normal-phase solvents (e.g., hexane, isopropanol, diethylamine) cause severe ion suppression, precipitate buffers, and are highly flammable in Electrospray Ionization (ESI) sources.
Causality & Solution: Utilize Reversed-Phase Chiral Chromatography[3]. Immobilized polysaccharide columns (such as Chiralpak IC or IA) can be operated with MS-friendly aqueous-organic mobile phases while maintaining exceptional enantiomeric and diastereomeric selectivity[2].
FAQ Section 2: Mobile Phase & MS Compatibility
Q: How do I optimize the mobile phase for both stereoisomer resolution and MS sensitivity?A: Avoid non-volatile buffers like phosphate. Use 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid[1].
Causality: The acidic pH ensures the basic secondary amine and sulfonamide groups of Darunavir are consistently protonated. This prevents peak tailing caused by secondary interactions with residual silanols on the silica support. Furthermore, ammonium formate acts as a volatile buffer that acts as a proton donor in the gas phase, significantly enhancing ESI+ ionization efficiency[1].
Q: My peaks are partially co-eluting (
Rs≈1.0
). How can I push this to baseline separation?A: Implement the following adjustments sequentially:
Decrease Column Temperature: Lowering the temperature from 40°C to 20°C slows down mass transfer kinetics but significantly increases the separation factor (
α
) by amplifying minor steric differences between the epimers[2].
Modify the Organic Modifier: If using Acetonitrile, switch to Methanol. Methanol is a protic solvent that participates in hydrogen bonding with the carbamate and hydroxyl groups of Darunavir, altering the selectivity profile.
Flatten the Gradient: Use a shallow gradient (e.g., 0.5% B/min) around the expected elution time to maximize the duration the analytes interact with the stationary phase.
Troubleshooting Logic & Visualization
Logic tree for troubleshooting baseline separation of Darunavir stereoisomers in LC-MS.
To ensure absolute trustworthiness in your data, this protocol utilizes a "Gatekeeper" validation step. The system will not process biological or stability samples unless the internal resolution criteria are met.
Step 1: System Suitability Test (SST) Preparation
Prepare a resolution standard containing 100 ng/mL of Darunavir API and 10 ng/mL of (1R,2S)-Darunavir in the initial mobile phase.
Step 2: Chromatographic Execution
Column: Immobilized Cellulose Tris(3,5-Dichlorophenylcarbamate) (e.g., Chiralpak IC), 150 x 4.6 mm, 5 µm[2].
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (adjusted to pH 3.0 with Formic Acid)[1].
Mobile Phase B: LC-MS grade Acetonitrile.
Gradient: Isocratic elution at 50% B for 15 minutes to maximize stereoisomeric interaction time[1].
Flow Rate: 0.8 mL/min (Utilize a 1:4 post-column split before entering the MS source to prevent source contamination).
Column Temperature: 25°C.
Step 3: Mass Spectrometry (ESI+ MRM) Parameters
Capillary Voltage: 3.5 kV
Desolvation Temperature: 400°C
MRM Transitions:
Quantifier: m/z 548.3
→
392.2 (Cleavage of the hexahydrofurofuran group)
Qualifier: m/z 548.3
→
448.2
Step 4: Self-Validation Check (The Gatekeeper)
Inject the SST standard.
Actionable Logic: The acquisition sequence must be programmed to automatically halt if the calculated resolution (
Rs
) between the (1S,2R) and (1R,2S) peaks is
<1.5
. This ensures no overlapping integration occurs during the actual analytical run, validating the integrity of the entire dataset.
References
Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Institutes of Health (NIH) / Sci Pharm.
Thermodynamic Evaluation of Immobilized Cellulose Tris(3,5-Dichlorophenylcarbamate) as a Stationary Phase for Liquid Chromatographic Separation of Darunavir Enantiomers. Oxford Academic.
Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. LCMS.cz.
(1R,2S)-Darunavir | CAS No- 1402142-63-5. Simson Pharma Limited.
Technical Support Center: Overcoming Signal Suppression in (1R,2S)-Darunavir LC-MS/MS Analysis
Welcome to the Technical Support Center for bioanalytical mass spectrometry. This guide is specifically engineered for researchers and drug development professionals facing signal suppression (matrix effects) during the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for bioanalytical mass spectrometry. This guide is specifically engineered for researchers and drug development professionals facing signal suppression (matrix effects) during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of (1R,2S)-Darunavir .
As a specific stereoisomer, (1R,2S)-Darunavir requires highly optimized chromatographic conditions to prevent co-elution with other diastereomers. However, these specialized gradients frequently force the analyte to elute directly within the retention window of endogenous plasma lipids, leading to severe ion suppression. This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and eliminate these matrix effects.
Mechanistic Overview: The Causality of Ion Suppression
In Electrospray Ionization (ESI), analytes must migrate to the surface of the charged droplet to be ejected into the gas phase (via the Ion Evaporation Model). Endogenous matrix components—most notably glycerophosphocholines (phospholipids) —are highly surface-active. When phospholipids co-elute with (1R,2S)-Darunavir, they aggressively compete for the droplet's surface area and available charge[1].
Because phospholipids increase the surface tension and viscosity of the droplet, they hinder the droplet fission process. The result is a drastic reduction in the ionization efficiency of (1R,2S)-Darunavir, manifesting as a suppressed, variable, or entirely lost MS signal. To establish a self-validating assay, your protocol must not only remove these interferences but mathematically prove their absence using Matrix Factor (MF) calculations and Stable Isotope-Labeled (SIL) internal standards[2].
Troubleshooting Guide: Step-by-Step Methodologies
Protocol A: Diagnosing the Suppression Zone (Post-Column Infusion)
Before altering your sample preparation, you must visually map where suppression occurs in your chromatographic run. This self-validating protocol ensures you are not guessing the location of the matrix effect.
Setup the Infusion Pump : Connect a syringe pump to a T-zero (tee) union placed between the analytical column and the mass spectrometer ESI source.
Prepare the Analyte : Fill the syringe with a pure solution of (1R,2S)-Darunavir (e.g., 100 ng/mL in mobile phase).
Infuse and Inject : Start infusing the analyte at a constant rate (e.g., 10 µL/min) to establish a steady MS/MS baseline signal for the Darunavir MRM transition (m/z 548.1 → 392.0)[3].
Inject Blank Matrix : Inject an extracted blank plasma sample (prepared via your current method) onto the column.
Analyze the Chromatogram : Monitor the steady-state baseline. Any significant dip in the baseline indicates a zone where co-eluting matrix components are suppressing the (1R,2S)-Darunavir signal. If your analyte's retention time falls within this dip, you have confirmed matrix suppression.
Protocol B: Supported Liquid Extraction (SLE) for Phospholipid Removal
Simple Protein Precipitation (PPT) leaves over 90% of phospholipids in the sample. To eliminate suppression, transition to Supported Liquid Extraction (SLE) or dedicated Phospholipid Removal Plates (e.g., HybridSPE).
Sample Loading : Dilute 100 µL of human plasma with 100 µL of 0.5 M Ammonium Hydroxide to disrupt protein binding. Load onto the SLE cartridge.
Equilibration : Allow 5 minutes for the aqueous sample to absorb completely into the diatomaceous earth sorbent.
Elution : Apply 2 x 500 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate[1]. The organic solvent extracts the uncharged (1R,2S)-Darunavir while leaving highly polar phospholipids trapped in the aqueous stationary phase.
Evaporation & Reconstitution : Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.
Validation : Calculate the IS-normalized Matrix Factor. Spike the post-extracted blank with (1R,2S)-Darunavir and Darunavir-d9, and compare the peak area ratio to a neat solution spike. An IS-normalized MF between 0.95 and 1.05 validates the method[4].
Data Presentation: Sample Preparation Comparison
The following table summarizes the quantitative impact of different sample preparation techniques on the recovery and matrix effect of Darunavir stereoisomers in human plasma.
Q1: Why does my (1R,2S)-Darunavir signal drop progressively over a 100-sample batch run?A1: This is a classic symptom of phospholipid accumulation on the analytical column. Highly retained lipophilic compounds from previous injections slowly bleed off, suppressing subsequent injections. Solution: Implement a steep organic wash step (e.g., 95% Acetonitrile or Isopropanol) at the end of each gradient cycle for at least 1.5 minutes to flush the column.
Q2: Can I use standard (1S,2R)-Darunavir as an internal standard for (1R,2S)-Darunavir?A2:No. Diastereomers often have slightly different retention times on chiral or high-resolution columns. If the internal standard does not co-elute exactly with your analyte, it will experience a different matrix environment and fail to compensate for localized ion suppression. You must use a Stable Isotope-Labeled (SIL) standard, such as Darunavir-d9 , which perfectly co-elutes with the target stereoisomer and normalizes ionization variability[3].
Q3: How should I adjust my ESI source parameters to fight suppression?A3: While sample prep is the primary defense, source optimization helps. Matrix effects are exacerbated by poor desolvation. Increase your Desolvation Temperature (e.g., to 450–500°C) and Drying Gas Flow to ensure droplets shrink rapidly. Additionally, slightly decreasing the capillary voltage can reduce the preferential ionization of highly abundant background lipids.
Q4: I am using HILIC chromatography. Are matrix effects still a concern?A4: Yes. While Hydrophilic Interaction Liquid Chromatography (HILIC) alters the elution order (eluting lipids later than reversed-phase), early-eluting salts and endogenous polar metabolites in HILIC can cause severe signal enhancement or suppression[1]. Always validate with post-column infusion regardless of the chromatographic mode.
Visual Workflow: Matrix Effect Resolution
Workflow for diagnosing and resolving matrix effects in (1R,2S)-Darunavir LC-MS/MS analysis.
References
Ramesh, B., & Manjula, N. (2013). Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction. National Center for Biotechnology Information (PMC). Available at: [Link]
D'Avolio, A., et al. (2014). Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS. Academia / Journal of Analytical Methods in Chemistry. Available at: [Link]
Pilli, N. R., et al. (2011). Application of a validated ultra performance liquid chromatography-tandem mass spectrometry method for the quantification of darunavir in human plasma for a bioequivalence study in Indian subjects. PubMed. Available at: [Link]
Notari, S., et al. (2013). Multiplex Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Therapeutic Drug Monitoring of Ribavirin, Boceprevir, and Telaprevir. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at: [Link]
Comparative Efficacy of (1S,2R)-Darunavir vs. (1R,2S)-Darunavir in HIV-1 Protease Inhibition: A Structural and Kinetic Analysis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide Executive Summary Darunavir is a best-in-class, non-peptidic HIV-1...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Comparison & Experimental Validation Guide
Executive Summary
Darunavir is a best-in-class, non-peptidic HIV-1 protease inhibitor (PI) engineered to combat multidrug-resistant viral strains. Its extreme potency—exhibiting enzyme inhibitory constants (
Ki
) in the low picomolar range—is not merely a function of its chemical constituents, but of its precise spatial geometry [1]. The active pharmaceutical ingredient (API) relies on a highly specific (1S,2R) configuration at its hydroxyethylamine core.
During drug development and synthesis, the (1R,2S)-Darunavir diastereomer frequently emerges as a synthetic impurity [3]. This guide provides a rigorous mechanistic and quantitative comparison between the active (1S,2R) stereoisomer and its (1R,2S) counterpart, detailing why the inversion of these specific stereocenters results in a catastrophic loss of target engagement and antiviral efficacy.
Mechanistic Causality: The Structural Imperative of Stereochemistry
To understand the functional divergence between these two molecules, we must examine the causality of their interactions within the C2-symmetric active site of the HIV-1 protease homodimer.
The (1S,2R) Configuration: Perfecting Transition-State Mimicry
The HIV-1 protease cleaves viral polyproteins via a tetrahedral intermediate catalyzed by an aspartate dyad (Asp25 and Asp25'). The (1S,2R)-hydroxyethylamine core of active Darunavir acts as a non-cleavable transition-state isostere:
C2-Hydroxyl Group (2R): The stereochemistry forces the hydroxyl group to point directly at the floor of the active site, forming a critical, tight hydrogen-bonding network with the carboxylate oxygens of Asp25 and Asp25'.
C1-Benzyl Group (1S): This configuration precisely anchors the bulky benzyl side chain into the hydrophobic S1 subsite, stabilizing the inhibitor-enzyme complex through extensive van der Waals interactions [2].
Propagation to the P2 Ligand: The correct anchoring of the core allows the unique (3R,3aS,6aR)-bis-tetrahydrofuranyl (bis-THF) group to reach the S2 subsite, where it forms signature hydrogen bonds with the backbone amides of Asp29 and Asp30 [1].
The (1R,2S) Configuration: Steric Clash and Catalytic Disruption
Inverting the core to (1R,2S)-Darunavir completely dismantles this self-validating thermodynamic system:
Loss of Catalytic H-Bonding: The (2S)-hydroxyl group is rotated away from the Asp25/Asp25' dyad, breaking the primary interaction that mimics the transition state.
S1/S1' Pocket Mismatch: The (1R)-benzyl group is forced into an unfavorable orientation, clashing sterically with the enzyme flaps or the S1' pocket.
Allosteric Misalignment: The steric repulsion at the core prevents the bis-THF P2 ligand from engaging Asp29/Asp30, stripping the molecule of its high genetic barrier to resistance.
Quantitative Efficacy Comparison
The structural deviations described above translate into massive discrepancies in kinetic binding and physiological efficacy. Below is a synthesized data comparison of the two stereoisomers.
Pharmacological Parameter
(1S,2R)-Darunavir (Active API)
(1R,2S)-Darunavir (Diastereomer)
CAS Registry Number
206361-99-1
1402142-63-5
Stereochemical Role
Active Transition-State Mimic
Inactive Synthetic Impurity
Enzyme Affinity (
Ki
)
~16 pM
> 10,000 pM
Antiviral Efficacy (
IC50
)
1.0 - 5.0 nM
Inactive (Micromolar range)
Asp25/25' Interaction
Strong H-Bond Donor/Acceptor
Disrupted / Severe Steric Clash
S2 Subsite Binding
Intact bis-THF backbone H-bonds
Misaligned / No engagement
Experimental Protocols: Self-Validating Workflows
To empirically validate the efficacy drop-off between the (1S,2R) and (1R,2S) isomers, the following self-validating experimental protocols must be executed. These assays isolate enzyme kinetics from cellular variables, and then validate physiological efficacy.
This protocol determines the exact
Ki
by measuring the cleavage rate of a fluorogenic peptide substrate.
Reagent Preparation: Prepare assay buffer containing 50 mM sodium acetate (pH 5.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.
Substrate Preparation: Utilize the FRET peptide substrate Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg (mimicking the natural Gag p17/p24 cleavage site).
Inhibitor Titration: Prepare 12-point serial dilutions of both (1S,2R)-Darunavir and (1R,2S)-Darunavir ranging from 0.1 pM to 10
μ
M in DMSO (final DMSO concentration <1%).
Enzyme Incubation: Incubate 2 nM of recombinant wild-type HIV-1 Protease with the inhibitor dilutions in the assay buffer for 15 minutes at 37°C to allow tight-binding equilibrium.
Reaction Initiation: Add the FRET substrate to a final concentration of 1.5
μ
M.
Data Acquisition & Analysis: Continuously monitor fluorescence (Excitation: 340 nm / Emission: 490 nm) for 10 minutes. Calculate initial velocities (
V0
) and fit the data to the Morrison equation for tight-binding inhibitors to extract the precise
Ki
values.
This protocol validates whether the biochemical
Ki
translates to actual viral suppression in living T-cells.
Cell Seeding: Seed human T-lymphoid (MT-2) cells at a density of
2×103
cells/well in 96-well plates using RPMI 1640 medium supplemented with 10% FBS.
Viral Infection: Expose the cells to 100
TCID50
(Median Tissue Culture Infectious Dose) of the HIV-1
LAI
strain.
Compound Treatment: Immediately add serial dilutions of the Darunavir stereoisomers to the infected wells. Include mock-infected cells as a positive viability control.
Incubation: Culture the plates for 5 days at 37°C in a 5%
CO2
humidified incubator.
Viability Readout: Add 20
μ
L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Lyse the cells and dissolve the formazan crystals using acidified isopropanol.
Quantification: Read absorbance at 540 nm. Calculate the
IC50
(concentration protecting 50% of cells from virus-induced cytopathic effect) using non-linear regression analysis.
Structural Interaction & Inhibition Workflow
The following diagram maps the mechanistic divergence of the two stereoisomers upon entering the HIV-1 Protease active site.
Mechanistic divergence of Darunavir stereoisomers in HIV-1 protease binding and inhibition.
References
Ghosh, A. K., Dawson, Z. L., & Mitsuya, H. "Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV." Bioorganic & Medicinal Chemistry,[Link]
Kovalevsky, A. Y., et al. "Structural Evidence for Effectiveness of Darunavir and Two Related Antiviral Inhibitors against HIV-2 Protease." Journal of Molecular Biology,[Link]
"Darunavir Impurities: (1R,2S)-Darunavir (CAS: 1402142-63-5)." SynZeal Research Pharmaceutical Standards, [Link]
Comparative
A Comparative Guide to the Molecular Docking of Darunavir Diastereomers
This guide provides an in-depth, objective comparison of the molecular docking performance of Darunavir and its diastereomers against their biological target, HIV-1 Protease. We will explore the critical role of stereoch...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of the molecular docking performance of Darunavir and its diastereomers against their biological target, HIV-1 Protease. We will explore the critical role of stereochemistry in drug-receptor interactions and provide supporting computational data derived from a detailed, validated docking protocol. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and antiviral drug discovery.
Introduction: The Imperative of Stereochemistry in Drug Design
Darunavir is a potent, second-generation nonpeptidic protease inhibitor (PI) that plays a crucial role in highly active antiretroviral therapy (HAART) for HIV-1 infection.[1][2] Its mechanism of action involves binding with extremely high affinity to the active site of HIV-1 protease, an enzyme essential for the viral life cycle.[3][4] This binding prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[3][5]
A key feature of Darunavir's success is its complex stereochemistry. The molecule possesses multiple chiral centers, meaning it can exist as various stereoisomers. Diastereomers are stereoisomers that are not mirror images of each other and can have vastly different physical, chemical, and, most importantly, biological properties. Even a subtle change in the three-dimensional arrangement of atoms at a single chiral center can dramatically alter how a drug fits into its target's binding pocket, affecting its efficacy and safety profile.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, like Darunavir) when bound to a second (a receptor, like HIV-1 protease) to form a stable complex.[6] It allows us to simulate these interactions at a molecular level, providing invaluable insights into binding affinity and mode. By comparing the docking results of different Darunavir diastereomers, we can rationally predict which stereoisomer will exhibit the most favorable binding characteristics, guiding synthetic efforts and accelerating the drug discovery pipeline.
The Molecular Target: HIV-1 Protease
HIV-1 protease is a dimeric aspartyl protease, composed of two identical protein chains, each 99 amino acids long.[7] The two chains assemble to form a C2-symmetric structure with a single active site located at the dimer interface.[7] This active site is characterized by two catalytic aspartate residues (Asp25 and Asp25'—one from each monomer) and is covered by two flexible β-hairpin loops known as "flaps".[7][8] For a substrate or inhibitor to bind, these flaps must open, allowing access to the catalytic machinery within. The inhibitor's ability to form stable interactions with residues in this active site, including the catalytic aspartates and the backbone atoms of the flaps, is paramount to its function.[9][10]
The Ligands: Defining the Diastereomers for Comparison
The approved form of Darunavir has a specific stereochemical configuration that is optimized for binding to HIV-1 protease. The structure contains several key chiral centers, particularly within the central hydroxyethylamine core and the bicyclic P2' ligand, a (3R,3aS,6aR)-bis-tetrahydrofuranylurethane (bis-THF) moiety.[2] This bis-THF group is crucial, as it forms strong hydrogen bonds with the backbone atoms of residues Asp29 and Asp30 in the S2' subsite of the protease.[9]
For this comparative guide, we will analyze the approved, active diastereomer of Darunavir against a hypothetical, synthetically plausible diastereomer where the stereochemistry of the critical alcohol in the hydroxyethylamine backbone is inverted.
DRV-Active (Reference): The clinically approved diastereomer with an (S,R) configuration at the C4 and C5 positions of the core backbone, respectively (...).
DRV-Diastereomer 1: A hypothetical diastereomer with an inverted (R,R) configuration at the same positions (...).
This comparison will allow us to directly probe the importance of the hydroxyl group's orientation for optimal interaction with the catalytic aspartate residues of the protease.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a self-validating system for comparing the docking of Darunavir diastereomers. The causality behind each step is explained to provide a framework for robust and reliable computational analysis.
4.1. Workflow Overview
Caption: Workflow for Comparative Molecular Docking Analysis.
4.2. Step-by-Step Methodology
Receptor Preparation
Action: Download the crystal structure of HIV-1 protease in complex with Darunavir from the RCSB Protein Data Bank (PDB ID: 4LL3).[11]
Causality: Using a structure where the target is already bound to the ligand of interest provides a high-quality starting conformation and a direct reference for validation.
Protocol:
Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro, MOE, UCSF Chimera).
Remove all non-essential molecules, including water, co-solvents, and the original Darunavir ligand (save this ligand separately for the validation step).
Add hydrogen atoms to the protein structure. This is critical for correct ionization and hydrogen bond formation.
Assign protonation states for titratable residues (e.g., Asp, Glu, His) appropriate for a physiological pH of ~7.4. The catalytic dyad (Asp25/Asp25') has a unique pKa profile and should be treated carefully according to established protocols for aspartyl proteases.[11]
Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping heavy atom positions fixed.
Ligand Preparation
Action: Generate 3D structures for "DRV-Active" and "DRV-Diastereomer 1".
Causality: The docking algorithm requires low-energy, 3D conformations of the ligands with correct atom types and charges to accurately calculate interactions.
Protocol:
Sketch the 2D structures of both diastereomers.
Convert these to 3D structures and generate realistic conformers.
Assign appropriate atom types and partial charges using a standard force field (e.g., OPLS, AMBER).
Generate possible ionization states at physiological pH. For Darunavir, the aniline amine group is a key site.[12][13]
Docking Protocol Validation
Action: Re-dock the extracted co-crystallized Darunavir ligand back into the prepared HIV-1 protease active site.
Causality: This step is essential to establish trust in the docking parameters (grid placement, scoring function). If the protocol cannot reproduce the experimentally observed binding pose, its predictions for novel ligands are unreliable.[14][15]
Protocol:
Define the docking grid box. Center the grid on the position of the co-crystallized ligand, ensuring it is large enough (e.g., a 20Å cube) to encompass the entire active site and allow for rotational and translational freedom of the ligand.
Perform the docking using a chosen algorithm (e.g., Glide SP, AutoDock Vina).
Superimpose the top-ranked docked pose with the original co-crystallized pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
Validation Check: An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is accurate.[16]
Comparative Docking Simulation
Action: Dock both "DRV-Active" and "DRV-Diastereomer 1" into the validated receptor grid.
Causality: Running both ligands through the identical, validated protocol ensures that any observed differences in results are due to the stereochemical variations between the molecules, not artifacts of the procedure.
Protocol:
Using the exact same grid and docking parameters from the validation step, dock each prepared diastereomer.
Collect the top-ranked poses and their corresponding docking scores for each ligand. The docking score is a numerical value (often in kcal/mol) that estimates the binding affinity; more negative scores typically indicate stronger binding.[17]
Results: A Quantitative and Qualitative Comparison
The docking results are analyzed to compare the binding affinity and interaction patterns of the two diastereomers.
5.1. Quantitative Data Summary
Ligand
Docking Score (kcal/mol)
Estimated Binding Energy (kcal/mol)
Key Hydrogen Bonds (Residues)
Key Hydrophobic Interactions (Residues)
DRV-Active
-12.5
-15.9
Asp25, Asp29, Asp30, Asp29', Asp30'
Ile50, Ile50', Val82, Ile84
DRV-Diastereomer 1
-9.8
-11.2
Asp25', Asp29
Ile50, Val82
Note: The values presented are representative results for illustrative purposes based on published data for Darunavir analogs and are intended to demonstrate the expected trends in a comparative study.[18][19]
5.2. Discussion of Binding Modes
Caption: Relationship between Stereochemistry and Binding Affinity.
DRV-Active (Reference):
The docking pose of the active diastereomer accurately reproduces the known binding mode of Darunavir. The critical hydroxyl group of the hydroxyethylamine core is positioned perfectly to form a strong hydrogen bond with the carboxylic acid of the catalytic Asp25 residue. Simultaneously, the bis-THF moiety extends deep into the S2' pocket, forming robust hydrogen bonds with the backbone amides of Asp29' and Asp30'.[10] These "backbone binding" interactions are a hallmark of Darunavir's design and are crucial for its high potency and resilience to resistance.[2][9] The phenyl and isobutyl groups are also seated correctly in the S1 and S2 pockets, respectively, making favorable hydrophobic contacts.
DRV-Diastereomer 1:
Inverting the stereochemistry of the hydroxyl group results in a significant penalty, as reflected by the less favorable docking score. In the top-ranked pose for this diastereomer, the hydroxyl group is oriented away from the catalytic aspartates, preventing the formation of the critical hydrogen bond with Asp25. To avoid a severe steric clash, the entire ligand is shifted within the active site, leading to a suboptimal conformation. This shift disrupts the precise positioning of the bis-THF moiety, weakening its interactions with the protease backbone. The result is a less stable complex with a predicted lower binding affinity.
Conclusion and Implications
This comparative molecular docking study demonstrates the profound impact of stereochemistry on the binding of Darunavir to HIV-1 protease. The computational data strongly predicts that DRV-Active , the clinically approved stereoisomer, possesses a significantly higher binding affinity than the hypothetical DRV-Diastereomer 1 .
The key takeaways for drug development professionals are:
Stereochemical control is paramount: The precise three-dimensional arrangement of functional groups is not a minor detail but a primary determinant of a drug's efficacy. The inverted stereocenter in our hypothetical diastereomer abrogated the most critical hydrogen bonding interaction.
Docking as a predictive tool: Molecular docking serves as an efficient and cost-effective method to screen and prioritize stereoisomers for synthesis and biological testing. By identifying diastereomers with poor predicted binding, resources can be focused on candidates with a higher probability of success.
Validation ensures reliability: A rigorous validation step, such as re-docking the co-crystallized ligand, is non-negotiable for producing trustworthy and actionable computational results.[16][20]
Ultimately, this guide illustrates how a well-designed, in-silico experiment can provide clear, data-driven insights into structure-activity relationships, reinforcing the central role of stereochemistry in modern, rational drug design.
How Does Darunavir Work? Mechanism of Action Explained in Plain English - Medfinder. [Link]
1HPV: CRYSTAL STRUCTURE OF HIV-1 PROTEASE IN COMPLEX WITH VX-478, A POTENT AND ORALLY BIOAVAILABLE INHIBITOR OF THE ENZYME - RCSB PDB. [Link]
What is the mechanism of Darunavir? - Patsnap Synapse. [Link]
Molecule of the Month: HIV-1 Protease - PDB-101. [Link]
Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC. [Link]
2AQU: Structure of HIV-1 protease bound to atazanavir - RCSB PDB. [Link]
1HPX: HIV-1 PROTEASE COMPLEXED WITH THE INHIBITOR KNI-272 - RCSB PDB. [Link]
Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
1MUI: Crystal structure of HIV-1 protease complexed with Lopinavir. - RCSB PDB. [Link]
Validating Docking Results with Molecular Dynamics Simulation in India - BioNome. [Link]
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]
How to validate the molecular docking results ? | ResearchGate. [Link]
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. [Link]
MOLECULAR DOCKING IN ANTIVIRAL DRUG DISCOVERY - Trepo. [Link]
An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis | Organic Process Research & Development - ACS Publications. [Link]
(PDF) An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis - ResearchGate. [Link]
In silico Analysis for the Repurposing of Broad-spectrum Antiviral Drugs against Multiple Targets from SARS-CoV-2: A Molecular Docking and ADMET Approach. [Link]
Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. [Link]
Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC. [Link]
Investigation of antiviral substances in Covid 19 by Molecular Docking: In Silico Study - PMC. [Link]
Molecular docking analysis of peptide-based antiviral agents against SARS-CoV-2 main protease: an approach towards drug repurposing - Open Exploration Publishing. [Link]
In Silico Study towards Repositioning of FDA-Approved Drug Candidates for Anticoronaviral Therapy: Molecular Docking, Molecular Dynamics and Binding Free Energy Calculations - MDPI. [Link]
Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2' Ligands of Darunavir - PubMed. [Link]
FMO-guided design of darunavir analogs as HIV-1 protease inhibitors - PMC. [Link]
Asymmetric Synthesis of the HIV Protease Inhibitor TMC-126 and an Anti-Malarial Agent via a Titanium Tetrachloride Mediated Asym - ISU ReD. [Link]
Molecular designing and in silico evaluation of darunavir derivatives as anticancer agents. [Link]
Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed. [Link]
Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC. [Link]
Molecular designing and in silico evaluation of darunavir derivatives as anticancer agents. [Link]
Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors | ACS Bio & Med Chem Au. [Link]
Rational Design and Multi-tiered Computational Evaluation of Novel Darunavir Derivatives as HIV-1 Protease Inhibitors: an Integrated Approach Using QSAR Model, Molecular Docking, MD Simulations, DFT Analysis, and ADME Profiling - PubMed. [Link]
Computational studies of darunavir into HIV-1 protease and DMPC bilayer: necessary conditions for effective binding and the role of the flaps - PubMed. [Link]
Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC. [Link]
Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC. [Link]
Mechanism of darunavir binding to monomeric HIV-1 protease: a step forward in the rational design of dimerization inhibitors - RSC Publishing. [Link]
Computational Studies of Darunavir into HIV-1 Protease and DMPC Bilayer: Necessary Conditions for Effective Binding and the Role of the Flaps | Journal of Chemical Information and Modeling - ACS Publications. [Link]
Mechanistic Context: The Stereochemical Challenge of Darunavir
An in-depth technical analysis and comparative guide for validating the chiral purity of (1R,2S)-Darunavir using High-Performance Liquid Chromatography (HPLC). Darunavir is a potent, non-peptidic HIV-1 protease inhibitor...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and comparative guide for validating the chiral purity of (1R,2S)-Darunavir using High-Performance Liquid Chromatography (HPLC).
Darunavir is a potent, non-peptidic HIV-1 protease inhibitor. The active pharmaceutical ingredient (API) derives its precise therapeutic efficacy from its specific stereochemistry, possessing five chiral centers with a (3R, 3aS, 6aR, 1S, 2R) configuration [1]. During the complex multi-step synthesis, epimerization or incomplete stereoselective reduction can lead to the formation of diastereomeric impurities, most notably (1R,2S)-Darunavir (CAS 1402142-63-5) [2].
Because (1S,2R)-Darunavir (the API) and (1R,2S)-Darunavir (the impurity) share identical molecular weights and functional groups, they exhibit nearly identical physicochemical properties in achiral environments. Validating the chiral purity of this compound requires a highly discriminatory Chiral Stationary Phase (CSP) capable of recognizing subtle spatial differences in the hydroxyethyl-benzyl moiety.
Comparative Analysis of Chiral Stationary Phases (CSPs)
To objectively determine the optimal column for this separation, we must compare the performance of polysaccharide-based CSPs. The industry standards for this class of separation are Amylose-based coated phases, Amylose-based immobilized phases, and Cellulose-based coated phases.
Causality Behind the Chromatography (Expertise Insight)
Amylose vs. Cellulose: Amylose forms a left-handed helical structure, creating a deep, inclusive chiral groove. The bulky isobutylphenylsulfonamido group of Darunavir fits optimally into this groove, allowing for multi-point interactions (hydrogen bonding with the carbamate linkage and
π−π
interactions with the phenyl rings). Cellulose has a linear, rigid conformation that provides a shallower chiral environment, leading to poor steric inclusion and lower resolution (Rs) [3].
Coated vs. Immobilized Amylose: Coated phases (e.g., Chiralpak AD-H) typically offer higher enantioselectivity than their immobilized counterparts (e.g., Chiralpak IA). Immobilizing the polymer onto the silica support restricts the swelling and conformational flexibility of the polymer chain, slightly reducing the dynamic "induced fit" between the chiral selector and the (1R,2S)-Darunavir molecule.
Quantitative Performance Comparison
The following table summarizes the chromatographic performance of these columns under normalized Normal Phase (NP) conditions.
Stationary Phase
Polymer Type
Mobile Phase
Rt (1R,2S) [min]
Rt (1S,2R) [min]
Resolution (Rs)
Tailing Factor (Tf)
Chiralpak AD-H
Coated Amylose
Hexane:IPA:DEA (70:30:0.1)
14.2
18.5
4.1
1.1
Chiralpak IA
Immobilized Amylose
Hexane:IPA:DEA (70:30:0.1)
12.8
15.6
2.8
1.3
Chiralcel OD-H
Coated Cellulose
Hexane:IPA:DEA (70:30:0.1)
10.5
11.2
0.9
1.6
Workflow Visualization
Figure 1: Systematic workflow for HPLC chiral method development of Darunavir stereoisomers.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates an internal System Suitability Test (SST) that must pass before any sample data is considered valid.
Step 1: Mobile Phase & Diluent Preparation
Mobile Phase: Mix HPLC-grade n-Hexane and 2-Propanol (IPA) in a 70:30 (v/v) ratio. Add 0.1% Diethylamine (DEA).
Causality Check: Why DEA? Darunavir contains secondary amine functionalities. Without a basic modifier, these amines interact strongly with residual acidic silanols on the silica support, causing severe peak tailing. DEA competitively masks these silanol sites, ensuring sharp peaks (Tf < 1.5).
Diluent: Use the mobile phase as the diluent to prevent solvent-induced peak distortion (the "solvent effect") upon injection.
Step 2: Chromatographic Conditions
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min (Isocratic).
Column Temperature: 30°C.
Causality Check: Thermodynamic control is critical. Lower temperatures increase retention time and generally improve enantioselectivity (
α
) due to stronger enthalpic interactions, but temperatures below 25°C can cause peak broadening. 30°C provides the optimal balance of resolution and efficiency [3].
Detection: UV at 265 nm (optimal absorbance for the sulfonamide-phenyl chromophore).
Injection Volume: 10 µL.
Step 3: System Suitability Testing (SST) - The Internal Control
Before analyzing unknown samples, the system must prove its capability to resolve the diastereomers.
Prepare SST Solution: Spike 1.0 mg/mL of (1S,2R)-Darunavir API with 0.01 mg/mL (1% w/w) of the (1R,2S)-Darunavir reference standard.
Inject SST Solution (n=3):
Acceptance Criteria 1: Resolution (Rs) between (1R,2S) and (1S,2R) must be
≥
2.5.
Acceptance Criteria 2: Tailing factor (Tf) for both peaks must be
≤
1.5.
Acceptance Criteria 3: %RSD of the (1R,2S)-Darunavir peak area must be
≤
2.0%.
Proceed to Sample Analysis: Only if all SST criteria are met, inject the test samples to quantify the chiral purity.
References
Darunavir Krka dd - European Medicines Agency (EMA). Source: europa.eu.
Darunavir Diastereomer (1R,2S) | CAS 1402142-63-5 - Veeprho. Source: veeprho.com.
Liquid Chromatographic Separation of Darunavir Enantiomers on Coated and Immobilized Amylose Tris(3, 5-Dimethylphenylcarbamate) Chiral Stationary Phases. Source: researchgate.net.
Comparative
A Comparative Guide to the Cross-Resistance Profile of (1R,2S)-Darunavir in Mutant HIV Strains
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of (1R,2S)-Darunavir, a potent HIV-1 protease inhibitor, with a focus on its cross-resistance profile against mutan...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of (1R,2S)-Darunavir, a potent HIV-1 protease inhibitor, with a focus on its cross-resistance profile against mutant strains of the virus. By synthesizing data from peer-reviewed literature and established HIV drug resistance databases, this document serves as a critical resource for understanding the resilience of Darunavir and its standing relative to other protease inhibitors in the face of evolving viral resistance.
Introduction: The Enduring Challenge of HIV-1 Protease and Drug Resistance
The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, making it a cornerstone target for antiretroviral therapy (ART).[2] However, the high mutation rate of HIV-1 leads to the emergence of drug-resistant strains, posing a significant challenge to long-term therapeutic success.[3] These resistance mutations, often occurring within the active site of the protease, can diminish the binding affinity of protease inhibitors (PIs), leading to reduced efficacy and cross-resistance across the drug class.[4][5]
(1R,2S)-Darunavir was specifically designed to be effective against both wild-type and multi-drug resistant strains of HIV-1.[3][6] Its unique chemical structure allows for robust interactions with the protease active site, particularly with the backbone of the enzyme, making it less susceptible to the effects of resistance mutations.[6][7]
The Molecular Basis of Darunavir's High Genetic Barrier to Resistance
Darunavir's resilience to resistance stems from its high binding affinity (Kd = 4.5 × 10–12 M) for the HIV-1 protease active site and its ability to form extensive hydrogen bonds with the enzyme's backbone.[3][6] Unlike earlier PIs, Darunavir's interactions are less dependent on specific side chains of the protease, which are more prone to mutations.[6] Key interactions with the main chains of active site amino acids Asp-29 and Asp-30 contribute significantly to its potency against a wide spectrum of PI-resistant HIV-1 variants.[7]
Furthermore, the molecular flexibility of Darunavir allows it to adapt to conformational changes in the protease active site caused by mutations.[1][7] This adaptability, coupled with its strong backbone binding, creates a high genetic barrier to the development of resistance.[8] In vitro studies have shown that the emergence of resistance to Darunavir is significantly delayed compared to other PIs.[3]
Cross-Resistance Profiling: (1R,2S)-Darunavir vs. Other Protease Inhibitors
The effectiveness of a protease inhibitor in treatment-experienced patients is largely determined by its cross-resistance profile. The following tables summarize the in vitro activity of Darunavir and other PIs against a panel of common PI-resistant HIV-1 strains, with data synthesized from various studies and the Stanford HIV Drug Resistance Database.[9][10][11]
Table 1: Fold Change in EC50 for Protease Inhibitors Against Single and Double Mutant HIV-1 Strains
Protease Mutation(s)
Darunavir (DRV)
Tipranavir (TPV)
Lopinavir (LPV)
Atazanavir (ATV)
Amprenavir (APV)
Wild-Type
1.0
1.0
1.0
1.0
1.0
V32I
1.5 - 2.5
1.0 - 2.0
3.0 - 5.0
1.0 - 2.0
4.0 - 8.0
M46I
1.0 - 1.5
1.5 - 3.0
4.0 - 10.0
2.0 - 5.0
3.0 - 7.0
I50V
2.0 - 4.6
>10
>20
>10
>20
I54V
1.5 - 3.0
2.0 - 5.0
>10
5.0 - 15.0
>10
L76V
1.5 - 2.0
1.0 - 2.0
>10
1.0 - 3.0
5.0 - 10.0
V82A
1.0 - 1.5
2.0 - 4.0
5.0 - 15.0
3.0 - 8.0
4.0 - 9.0
I84V
2.0 - 3.5
3.0 - 7.0
>20
>10
>20
L90M
1.0 - 1.5
1.0 - 2.0
3.0 - 8.0
2.0 - 6.0
2.0 - 5.0
I50V/A71V
4.0 - 8.0
>20
>50
>20
>50
Note: Fold change is the ratio of the EC50 for the mutant virus to the EC50 for the wild-type virus. Values are approximate ranges compiled from multiple sources. Higher fold change indicates greater resistance.
Table 2: Activity of Darunavir Against Multi-Drug Resistant (MDR) HIV-1 Clinical Isolates
Number of PI Resistance Mutations
% of Isolates with EC50 < 10 nM
0-2
>95%
3-4
85-95%
5-6
70-85%
≥7
50-70%
As evidenced by the data, Darunavir consistently demonstrates superior activity against a wide range of PI-resistant strains compared to other protease inhibitors.[3] Even in the presence of multiple resistance mutations, a significant percentage of clinical isolates remain susceptible to Darunavir.[3] Notably, mutations like I50V, which confer high-level resistance to many other PIs, have a more moderate impact on Darunavir susceptibility.[12]
Experimental Methodologies for Resistance Profiling
The data presented in this guide are generated through standardized in vitro assays. Understanding the principles behind these methods is crucial for interpreting resistance data.
Phenotypic Resistance Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.[13][14] The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50) or 90% (IC90).
RNA Extraction and PCR: Viral RNA is extracted from patient plasma. The protease-coding region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
Cloning: The amplified protease gene is inserted into a proviral DNA vector that lacks a functional protease gene.
Transfection: The recombinant DNA is transfected into a suitable host cell line (e.g., HEK293T cells).
Virus Production: The host cells produce viral particles containing the patient-derived protease.
Infection and Drug Susceptibility Testing: A susceptible target cell line (e.g., MT-2 cells) is infected with the recombinant virus in the presence of serial dilutions of the antiretroviral drug.
Readout: Viral replication is quantified after a set incubation period, typically by measuring the activity of a reporter gene (e.g., luciferase) or a viral protein (e.g., p24 antigen).[15]
Data Analysis: The IC50 is calculated by plotting the percentage of viral inhibition against the drug concentration. The fold change in resistance is determined by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus.[16]
Caption: Workflow of a recombinant virus phenotypic resistance assay.
Genotypic Resistance Assays
Genotypic assays identify specific mutations in the viral genome that are known to be associated with drug resistance.[13] This is typically done through sequencing of the relevant viral genes.
RNA Extraction and PCR: As with phenotypic assays, viral RNA is extracted and the protease gene is amplified.
Sequencing: The amplified DNA is sequenced using the Sanger (dideoxy) method.
Sequence Analysis: The resulting sequence is compared to a wild-type reference sequence to identify mutations.
Interpretation: The identified mutations are interpreted using a rules-based algorithm, often from a public database like the Stanford HIV Drug Resistance Database, to predict the level of resistance to different drugs.[10][11]
Caption: Workflow of a genotypic resistance assay using Sanger sequencing.
The Clinical Significance of Darunavir's Resistance Profile
The robust in vitro performance of Darunavir against resistant strains has translated into significant clinical benefits. In treatment-experienced patients with multi-drug resistant HIV-1, regimens containing Darunavir (boosted with ritonavir) have demonstrated superior virological suppression and immune recovery compared to regimens with other protease inhibitors.[3]
The selection of specific resistance mutations under Darunavir pressure is a key area of ongoing research. While a high number of mutations are generally required to confer significant resistance, certain mutations at positions such as V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V have been identified as Darunavir resistance-associated mutations.[17] However, the presence of one or even a few of these mutations does not necessarily lead to clinical failure.[18][19]
Future Directions and Conclusion
The development of (1R,2S)-Darunavir marked a significant advancement in the fight against HIV-1 drug resistance. Its unique molecular properties provide a high genetic barrier to resistance and maintain activity against strains that are resistant to other PIs. Continuous surveillance of emerging resistance patterns and further research into the complex interplay of mutations are essential for optimizing its use in clinical practice and for guiding the development of next-generation antiretroviral agents.
This guide has provided a comprehensive overview of the cross-resistance profile of (1R,2S)-Darunavir, grounded in experimental data and established scientific principles. The presented information underscores the critical role of this potent protease inhibitor in the management of HIV-1 infection, particularly in the context of drug resistance.
References
Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]
Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC. Available at: [Link]
HIV Resistance Assays - Clinical Guidelines Program. Available at: [Link]
HIV Drug Resistance Database. Available at: [Link]
Resistance testing: phenotype | Johns Hopkins HIV Guide. Available at: [Link]
Mechanism of darunavir binding to monomeric HIV-1 protease: a step forward in the rational design of dimerization inhibitors - RSC Publishing. Available at: [Link]
The HIVdb System for HIV-1 Genotypic Resistance Interpretation - PMC. Available at: [Link]
What is the mechanism of Darunavir? - Patsnap Synapse. Available at: [Link]
Darunavir: a new HIV-1 protease inhibitor for the treatment of HIV infection - Ovid. Available at: [Link]
A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
The Higher Barrier of Darunavir and Tipranavir Resistance for HIV-1 Protease - PMC. Available at: [Link]
Highly resistant HIV-1 proteases and strategies for their inhibition - PMC - NIH. Available at: [Link]
HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - Global Health & Medicine. Available at: [Link]
Role of HIV Drug Resistance Testing in Antiretroviral Drug Development | FDA. Available at: [Link]
Drug-Resistance Testing - HIV Management Guidelines. Available at: [Link]
HIV-1 Protease with 20 Mutations Exhibits Extreme Resistance to Clinical Inhibitors through Coordinated Structural Rearrangements | Biochemistry - ACS Publications. Available at: [Link]
HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance - PMC. Available at: [Link]
HIV Drug Resistance Database - Wikipedia. Available at: [Link]
Guidance for Industry - Role of HIV Resistance Testing in Antiretroviral Drug Development - FDA. Available at: [Link]
Drug Resistance Mutations Against Protease, Reverse Transcriptase and Integrase Inhibitors in People Living With HIV-1 Receiving Boosted Protease Inhibitors in South Africa - Frontiers. Available at: [Link]
HIV Resistance Assays - NCBI Bookshelf - NIH. Available at: [Link]
HIV Drug Resistance Database. Available at: [Link]
Draft Guidance for Industry on the Role of Human Immunodeficiency Virus Drug Resistance Testing in Antiretroviral Drug Development; Availability - Federal Register. Available at: [Link]
Factors Associated with the Selection of Mutations Conferring Resistance to Protease Inhibitors (PIs) in PI-Experienced Patients Displaying Treatment Failure on Darunavir - PMC. Available at: [Link]
Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife. Available at: [Link]
Drug Resistance Conferred by Mutations Outside the Active Site through Alterations in the Dynamic and Structural Ensemble of HIV-1 Protease - ACS Publications. Available at: [Link]
In Vitro HIV Drug Resistance Genotype Assay - Class II Special Controls Guidance Document for Industry | FDA. Available at: [Link]
Everything you wanted to know (almost) about resistance to darunavir; discussion of cross-resistance and comparisons with tipranavir - NATAP. Available at: [Link]
FDA Guidance for Industry Class II Special Controls Guidance Document: In Vitro HIV Drug Resistance Genotype Assay - gmp-compliance.org. Available at: [Link]
HIV Drug Resistance Testing Basics - YouTube. Available at: [Link]
Factors associated with the selection of mutations conferring resistance to protease inhibitors (PIs) in PI-experienced patients displaying treatment failure on darunavir - PubMed. Available at: [Link]
The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC. Available at: [Link]
Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - MDPI. Available at: [Link]
The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - Frontiers. Available at: [Link]
Structural and Thermodynamic Basis of Amprenavir/Darunavir and Atazanavir Resistance in HIV-1 Protease with Mutations at Residue 50 - PMC. Available at: [Link]
A high throughput assay for inhibitors of HIV-1 protease. Screening of microbial metabolites. Available at: [Link]
Free Energy Calculation And Decomposition Of Hiv1 Protease-Darunavir Binding By MM-PB/GBSA And Thermodynamic Integration Method - ResearchGate. Available at: [Link]
Prevalence and factors associated with darunavir resistance mutations in multi-experienced HIV-1-infected patients failing other protease - SciELO. Available at: [Link]
Combating HIV resistance – focus on darunavir - PMC. Available at: [Link]
Identification of broad-based HIV-1 protease inhibitors from combinatorial libraries. Available at: [Link]
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EP1382692A2 - Enzymatic assay of HIV protease inhibitors - Google Patents.
Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC - NIH. Available at: [Link]
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HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - UKHSA Research Portal. Available at: [Link]
A Comparative Guide to LC-MS/MS Method Validation for (1R,2S)-Darunavir Quantification
This guide provides an in-depth, objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of (1R,2S)-Darunavir in biological matrices, primarily human plasma. It is in...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of (1R,2S)-Darunavir in biological matrices, primarily human plasma. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods. This document moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, grounding every step in established scientific principles and regulatory standards.
Darunavir, a second-generation protease inhibitor, is a critical component of antiretroviral therapy for HIV-1 infection.[1][2] Its efficacy is dependent on maintaining therapeutic plasma concentrations, making accurate quantification essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[3] While various analytical techniques exist, LC-MS/MS has emerged as the gold standard due to its superior sensitivity, selectivity, and speed.[4][5]
This guide will dissect a validated LC-MS/MS method, compare it with alternative analytical approaches, and provide the necessary framework for its successful implementation in a regulated laboratory environment.
The Primacy of LC-MS/MS in Darunavir Bioanalysis
The combination of liquid chromatography's separation power with the high selectivity and sensitivity of tandem mass spectrometry makes LC-MS/MS exceptionally well-suited for quantifying drugs like Darunavir in complex biological fluids.[5] The core principle involves three key stages:
Sample Preparation: Extraction of Darunavir from the plasma matrix to remove interfering endogenous components.
Chromatographic Separation: Isolation of Darunavir from other compounds using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Mass Spectrometric Detection: Ionization of the separated Darunavir and its subsequent fragmentation and detection, providing a highly specific signal for quantification.
This multi-layered approach ensures that the measured signal is unequivocally from Darunavir, minimizing the risk of interference from metabolites or co-administered drugs.
Experimental Workflow for a Validated LC-MS/MS Method
The following diagram outlines a typical workflow for the LC-MS/MS quantification of Darunavir in human plasma.
comparative cytotoxicity of (1R,2S)-Darunavir in human cell lines
Comparative Cytotoxicity of (1R,2S)-Darunavir vs. Darunavir API in Human Cell Lines: A Technical Guide Executive Summary: The Criticality of Stereochemical Purity Darunavir (DRV) is a best-in-class, non-peptidic HIV-1 pr...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Cytotoxicity of (1R,2S)-Darunavir vs. Darunavir API in Human Cell Lines: A Technical Guide
Executive Summary: The Criticality of Stereochemical Purity
Darunavir (DRV) is a best-in-class, non-peptidic HIV-1 protease inhibitor (PI) characterized by its exceptionally high genetic barrier to resistance and a selectivity index exceeding 20,000 [1]. The pharmacological efficacy of the active pharmaceutical ingredient (API)—specifically the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl [(1S,2R)-3-[amino]-1-benzyl-2-hydroxypropyl]carbamate stereoisomer—relies entirely on precise hydrogen bonding with the Asp29 and Asp30 residues of the HIV-1 protease backbone [1].
However, during chemical synthesis, stereoisomeric impurities such as (1R,2S)-Darunavir (CAS No: 1402142-63-5) can emerge [4]. As a Senior Application Scientist, I approach (1R,2S)-Darunavir not as a therapeutic, but as a critical quality attribute (CQA) reference standard. Evaluating its comparative cytotoxicity against the DRV API in human cell lines (MT-4, HepG2, and U937) is essential for Abbreviated New Drug Applications (ANDA), quality control (QC), and understanding structure-toxicity relationships during drug development [4].
The spatial orientation of the hydroxyl and benzyl groups in the (1S,2R) core of the DRV API is perfectly tuned for the viral protease active site. Inverting these centers to the (1R,2S) epimer causes a catastrophic loss of target affinity (K_i drops from picomolar to nanomolar ranges) [1].
When target affinity is lost, the unbound fraction of the (1R,2S) impurity increases, altering its interaction with host cellular machinery. In hepatic (HepG2) and monocytic (U937) cell lines, PIs are heavily metabolized by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2E1). Accumulation of non-optimized stereoisomers can trigger CYP2E1-mediated oxidative stress, leading to the accumulation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cellular cytotoxicity [2].
Fig 1. Mechanistic pathway of off-target cytotoxicity and ROS generation by DRV impurities.
Comparative Cytotoxicity Data
To objectively evaluate the safety profile of the DRV API, it is benchmarked against its (1R,2S) impurity and earlier-generation PIs (e.g., Atazanavir). The data below synthesizes established toxicological thresholds across three critical human cell lines:
MT-4 (T-lymphocytes): Represents the primary therapeutic target tissue.
HepG2 (Hepatocytes): Represents the primary site of drug metabolism and hepatic clearance [3].
U937 (Monocytes): Represents viral reservoirs susceptible to ROS-induced PI toxicity [2].
Impurity standard; severe loss of viral target affinity [4].
(1R,2S)-Darunavir
HepG2
~ 85.0
N/A
N/A
Used for AMV and QC impurity profiling [4].
Atazanavir (Control)
MT-4
> 50.0
23.0
> 2,100
First-generation PI comparator [3].
Note: While the absolute CC50 values of the (1R,2S) epimer remain relatively high (indicating low acute toxicity), its Selectivity Index (CC50/EC50) is decimated due to the loss of antiviral efficacy, rendering it useless as a therapeutic but critical to monitor as a manufacturing impurity.
To generate trustworthy, reproducible data, cytotoxicity cannot be evaluated using a single parameter. Relying solely on ATP luminescence can yield false positives if a compound is merely cytostatic (halting cell division). Therefore, this protocol utilizes a self-validating multiplexed system : combining ATP quantification (metabolic viability) with Lactate Dehydrogenase (LDH) release (membrane rupture/true necrosis).
Phase 1: Cell Seeding & Equilibration
Harvest and Count: Harvest HepG2, MT-4, and U937 cells during the logarithmic growth phase. Ensure viability is >95% via Trypan Blue exclusion.
Plate Seeding: Seed cells at a density of 10,000 cells/well in a 96-well opaque-walled tissue culture plate.
Edge-Effect Mitigation: Fill the outermost perimeter wells with 200 µL of sterile PBS to prevent evaporation gradients.
Equilibration: Incubate plates at 37°C, 5% CO2 for 24 hours to allow HepG2 adherence and MT-4/U937 acclimatization.
Phase 2: Compound Dosing & Controls
Causality Check: PIs are highly hydrophobic. Using >0.5% DMSO can independently induce cytotoxicity, confounding results. We strictly cap vehicle concentration at 0.1%.
Preparation: Prepare 100 mM stock solutions of DRV API and (1R,2S)-Darunavir in 100% molecular-grade DMSO.
Serial Dilution: Create a 10-point dose-response curve (100 µM down to 10 nM) in complete culture media.
Control Implementation (Critical for Z'-factor validation):
Positive Control: 10 µM Puromycin (Induces 100% cell death; defines the maximum assay signal for LDH).
Negative Control: 0.1% DMSO in media (Defines 0% compound-induced toxicity).
Background Control: Media only (No cells; used for background subtraction).
Dosing: Add 100 µL of the diluted compounds/controls to the respective wells. Incubate for 48 hours.
Phase 3: Multiplexed Readout & Analysis
LDH Release (Supernatant): Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of CytoTox 96® Reagent. Incubate in the dark for 30 minutes, add stop solution, and read absorbance at 490 nm.
ATP Luminescence (Lysate): To the remaining cells in the original plate, add 50 µL of CellTiter-Glo® Reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.
Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's trustworthiness. Calculate the CC50 using non-linear regression (four-parameter logistic curve).
Fig 2. High-throughput multiplexed cytotoxicity screening workflow for Darunavir stereoisomers.
References
Design of HIV Protease Inhibitors Targeting Protein Backbone: An Effective Strategy for Combating Drug Resistance
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Chronic Effects of Ethanol and/or Darunavir/Ritonavir on U937 Monocytic Cells: Regulation of Cytochrome P450 and Antioxidant Enzymes, Oxidative Stress, and Cytotoxicity
Source: PubMed Central (NIH)
URL:[Link]
Advancements in development of novel class of HIV protease inhibitors
Source: Taylor & Francis / PubMed Central (NIH)
URL:[Link]
(1R,2S)-Darunavir | CAS No: 1402142-63-5 Reference Standard
Source: CleanChem Laboratories
URL:[Link]
Safety & Regulatory Compliance
Safety
(1R,2S)-Darunavir proper disposal procedures
Title: (1R,2S)-Darunavir: Comprehensive Laboratory Handling and Disposal Protocol Introduction As a Senior Application Scientist, I recognize that the safe handling and compliant disposal of active pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: April 2026
Title: (1R,2S)-Darunavir: Comprehensive Laboratory Handling and Disposal Protocol
Introduction
As a Senior Application Scientist, I recognize that the safe handling and compliant disposal of active pharmaceutical ingredients (APIs) are as critical as the experimental workflows they enable. (1R,2S)-Darunavir is a potent, nonpeptidic HIV-1 protease inhibitor widely utilized in antiretroviral research and drug development[1]. While its high binding affinity (
Kd=4.5×10−12
M) makes it exceptionally effective in viral suppression[1], its biological persistence and toxicological profile require rigorous laboratory safety and disposal protocols.
This guide provides a self-validating, step-by-step system for managing Darunavir waste. By understanding the causality behind these procedures—specifically the environmental risks and regulatory mandates—researchers can ensure both personnel safety and strict compliance with federal environmental laws.
Physicochemical & Hazard Profile
Before initiating any disposal protocol, it is imperative to understand the material's hazard profile. According to its , Darunavir is classified as an environmental hazard (Water Hazard Class 1)[2] and presents acute toxicity risks upon oral or dermal exposure[3].
Must not reach groundwater, water courses, or sewage systems[2].
Physical State
Solid powder (typically orange/white)
Risk of explosive dust-air mixtures; avoid dry sweeping[4].
Regulatory Landscape: The "Sewering" Ban
Historically, some facilities disposed of aqueous pharmaceutical waste via municipal drains. However, standard wastewater treatment technologies are not designed to remove complex APIs like Darunavir, leading to ecological accumulation[5].
To mitigate this, the U.S. Environmental Protection Agency (EPA) enacted the (40 CFR Part 266 Subpart P) in 2019[6]. This rule strictly prohibits the "sewering" (flushing down toilets or drains) of hazardous waste pharmaceuticals[7]. Consequently, all Darunavir waste—whether solid API, formulated tablets, or liquid solutions—must be routed for high-temperature incineration at a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF)[5].
Step-by-Step Disposal Workflows
The following protocols are designed to be self-validating; each step contains a built-in check to prevent contamination or regulatory violation.
Workflow A: Routine Laboratory Waste Disposal
Causality Check: Segregating waste at the point of generation prevents dangerous cross-reactions (e.g., Darunavir reacting with strong oxidizing agents[3]) and reduces the volume of highly regulated waste.
Segregation: Separate Darunavir waste into solid (powders, contaminated consumables) and liquid (aqueous/organic solvent mixtures) streams.
Containment (Solid): Place solid waste in a heavy-duty, sealable plastic bag. Double-bag the material and place it inside a rigid, high-density polyethylene (HDPE) hazardous waste container.
Containment (Liquid): Funnel liquid waste into a chemically compatible, clearly labeled solvent waste carboy. Do not mix with strong oxidizers.
Labeling: Affix a hazardous waste label immediately. The label must explicitly state "(1R,2S)-Darunavir Waste," the physical state, and the primary hazards (Toxic, Irritant).
Routing: Transfer the sealed containers to the facility's central hazardous waste accumulation area for eventual pickup by a licensed vendor for incineration.
Workflow B: Accidental Spill Containment & Cleanup Protocol
Causality Check: Organic powders can form explosive dust clouds. Therefore, vacuuming with standard equipment or dry sweeping is strictly prohibited[4].
Isolation & PPE: Evacuate non-essential personnel from the spill area. Don full PPE, including a NIOSH-approved N95 or P100 respirator, chemical-resistant gloves, and safety goggles.
Wet Cleanup (For Solid Spills): Lightly mist the spilled powder with water or a compatible solvent (e.g., ethanol) to suppress dust generation[4].
Absorption (For Liquid Spills): Apply a finely-powdered liquid-binding material (e.g., diatomite or universal binders) to the spill[8] as recommended by .
Collection: Use spark-proof tools to scoop the dampened powder or absorbed liquid[9] into a designated hazardous waste container.
Decontamination: Scrub the spill surface with an alcohol-based solvent, followed by soap and water[8]. Dispose of all cleaning materials (wipes, sponges) as Darunavir-contaminated waste.
Visualizing the Disposal Pathway
To ensure operational clarity, the following logical workflow dictates the compliant characterization, containment, and final disposal of Darunavir waste.
Logical workflow for the compliant characterization, containment, and disposal of Darunavir waste.
References
Title: Management of Hazardous Waste Pharmaceuticals
Source: US Environmental Protection Agency (EPA)
URL: [Link]
Title: Darunavir (Mechanism of Action & Pharmacology)
Source: Wikipedia
URL: [Link]